Flt3-IN-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-amino-7-prop-2-enylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c1-5-10-30-12-16(19-20(24)25-13-26-21(19)30)14-6-8-15(9-7-14)27-22(31)28-18-11-17(32-29-18)23(2,3)4/h5-9,11-13H,1,10H2,2-4H3,(H2,24,25,26)(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGYPHSYIMHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN(C4=NC=NC(=C34)N)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Flt3-IN-4 Mechanism of Action in AML Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival, ultimately contributing to leukemogenesis.[1][3]
This technical guide details the mechanism of action of Flt3-IN-4, a potent and selective inhibitor of FLT3, in AML cells. While specific data for this compound is emerging, this document leverages extensive research on highly similar FLT3 inhibitors, such as Flt3-IN-3, to provide a comprehensive overview of its anticipated biological effects and therapeutic potential. This compound is expected to function by directly targeting the constitutively active FLT3 receptor, thereby inhibiting downstream signaling cascades, inducing cell cycle arrest, and promoting apoptosis in AML cells harboring activating FLT3 mutations.
The FLT3 Signaling Pathway in AML
In its wild-type form, the FLT3 receptor is activated upon binding its ligand (FL), leading to dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[4] This creates docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades that regulate normal hematopoiesis.[4]
However, in AML, activating mutations, particularly FLT3-ITD, cause ligand-independent dimerization and constitutive activation of the kinase.[1] This aberrant signaling drives leukemogenesis through the continuous activation of several key pathways:
-
RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation and survival.[2][4]
-
PI3K/AKT/mTOR Pathway: This cascade plays a central role in promoting cell growth, survival, and proliferation while inhibiting apoptosis.[2][5]
-
STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key downstream target of mutated FLT3 and is critical for promoting cell survival and proliferation.[1][6]
The constitutive activation of these pathways leads to the hallmarks of AML: uncontrolled proliferation of leukemic blasts and a blockage in their differentiation.[7]
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase domain. By competitively inhibiting ATP binding, this compound is expected to prevent the autophosphorylation and subsequent activation of the FLT3 receptor, even in its mutated, ligand-independent state. This action effectively shuts down the aberrant downstream signaling that drives AML cell proliferation and survival.
The primary cellular consequences of this compound action in FLT3-mutated AML cells are anticipated to be:
-
Induction of Apoptosis: By inhibiting the pro-survival signals emanating from the PI3K/AKT and STAT5 pathways, this compound is expected to induce programmed cell death in AML cells.[8][9]
-
Cell Cycle Arrest: Inhibition of the RAS/MEK/ERK pathway, a key regulator of cell cycle progression, is likely to cause AML cells to arrest in the G0/G1 phase of the cell cycle.[10][11]
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Myeloid Leukemia | Impact of FLT3 mutation on its intracellular localization and implications for anti-leukemia strategy | springermedicine.com [springermedicine.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DSpace [dspace.allegheny.edu]
- 9. Flt3 ligand stimulates proliferation and inhibits apoptosis of acute myeloid leukemia cells: regulation of Bcl-2 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blocking DNA Damage Repair May Be Involved in Stattic (STAT3 Inhibitor)-Induced FLT3-ITD AML Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-4: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery, synthesis, and biological evaluation of Flt3-IN-4, a potent and orally effective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This compound, also identified as compound 9u in its discovery publication, has emerged as a promising candidate for the treatment of acute myelogenous leukemia (AML), particularly in cases harboring FLT3 mutations. This document provides a thorough overview of the molecule's development, including its synthesis pathway, quantitative biological data, and the experimental protocols utilized in its characterization.
Discovery and Rationale
This compound was developed as part of a research initiative to identify novel pyrrolo[2,3-d]pyrimidine-based derivatives as potent FLT3 inhibitors. The FMS-like tyrosine kinase 3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth. Therefore, targeting FLT3 with small molecule inhibitors is a key therapeutic strategy for this malignancy. The development of this compound was aimed at creating a highly potent and selective inhibitor with favorable pharmacological properties.
Quantitative Biological Data
The biological activity of this compound was assessed through a series of in vitro assays to determine its potency against FLT3 kinase and its anti-proliferative effects on various leukemia cell lines. The key quantitative data are summarized in the tables below.
| Kinase Inhibition | |
| Target | IC₅₀ (nM) |
| FLT3 | 7 |
| Cell-Based Proliferation (IC₅₀) | |
| Cell Line | IC₅₀ (nM) |
| MV4-11 (FLT3-ITD) | 0.089 ± 0.001 |
| Molm-13 (FLT3-ITD) | 0.022 ± 0.003 |
Synthesis Pathway
The synthesis of this compound is a multi-step process starting from commercially available reagents. The following diagram illustrates the key steps in the chemical synthesis of this potent FLT3 inhibitor.
Caption: Synthetic route for this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
FLT3 Kinase Inhibition Assay
The potency of this compound against the FLT3 kinase was determined using a biochemical assay.
Materials:
-
Recombinant human FLT3 kinase domain
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate (e.g., a synthetic peptide)
-
This compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a reaction mixture containing the FLT3 kinase, the peptide substrate, and the kinase buffer.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminometer-based detection reagent.
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of this compound was evaluated in AML cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
MV4-11 and Molm-13 cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.
-
Determine the IC₅₀ value by fitting the dose-response curve using non-linear regression analysis.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the constitutive activation of the FLT3 signaling pathway in cancer cells. The binding of this compound to the ATP-binding pocket of the FLT3 kinase domain prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.
Caption: FLT3 signaling pathway and inhibition by this compound.
Biological Activity of a Potent FLT3 Inhibitor on FLT3-ITD Mutation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML).[1] Internal tandem duplication (ITD) mutations within the juxtamembrane domain of FLT3 result in ligand-independent constitutive activation of the kinase, driving uncontrolled cell proliferation and survival.[1][2][3] This makes FLT3-ITD a prime therapeutic target for the development of small molecule inhibitors. This technical guide provides an in-depth overview of the biological activity of a representative potent FLT3 inhibitor, herein referred to as Flt3-IN-X (as a proxy for Flt3-IN-4, for which specific public data is not available), on the FLT3-ITD mutation. The data and protocols presented are based on published information for highly potent and selective FLT3 inhibitors.
Core Topic: Biological Activity of Flt3-IN-X on FLT3-ITD Mutation
Flt3-IN-X is a small molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase. Its mechanism of action involves the competitive inhibition of ATP, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for the survival and proliferation of FLT3-ITD-positive leukemia cells.
Quantitative Data Summary
The following tables summarize the in vitro biochemical and cellular activities of representative potent FLT3 inhibitors against wild-type (WT) FLT3 and the constitutively active FLT3-ITD mutant.
Table 1: Biochemical Kinase Inhibition
| Target | IC50 (nM) |
| FLT3 (Wild-Type) | 1.1 |
| FLT3-ITD | 1.8 |
| FLT3 (D835Y) | 1.0 |
Data is representative of potent FLT3 inhibitors such as HM43239.[4]
Table 2: Cellular Activity Against FLT3-ITD Positive Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| MV4-11 | FLT3-ITD | <1 |
| MOLM-13 | FLT3-ITD | <1 |
Data is representative of potent FLT3 inhibitors like AST487.[5]
FLT3-ITD Signaling Pathway and Inhibition by Flt3-IN-X
The constitutive activation of FLT3-ITD leads to the aberrant activation of several downstream signaling cascades, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[3][6] These pathways collectively promote leukemic cell proliferation, survival, and block differentiation. Flt3-IN-X, by inhibiting the kinase activity of FLT3-ITD, effectively blocks these downstream signals.
Caption: FLT3-ITD signaling pathway and the inhibitory action of Flt3-IN-X.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from standard practices in the field for evaluating FLT3 inhibitors.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Flt3-IN-X against recombinant FLT3 (Wild-Type and ITD mutant) kinases.
Materials:
-
Recombinant human FLT3 (WT) and FLT3-ITD kinase domains
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Flt3-IN-X (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of Flt3-IN-X in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted Flt3-IN-X or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for FLT3.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by a luciferase reaction.
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of Flt3-IN-X relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
Objective: To determine the IC50 of Flt3-IN-X on the proliferation of FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).
Materials:
-
MV4-11 and MOLM-13 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Flt3-IN-X (serially diluted)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed MV4-11 or MOLM-13 cells into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of Flt3-IN-X in culture medium and add them to the wells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of Flt3-IN-X relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of FLT3 Signaling
Objective: To confirm the inhibitory effect of Flt3-IN-X on the FLT3-ITD signaling pathway in cells.
Materials:
-
MV4-11 or MOLM-13 cells
-
Flt3-IN-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MV4-11 or MOLM-13 cells and allow them to grow to a suitable density.
-
Treat the cells with various concentrations of Flt3-IN-X or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with cold PBS, and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Flt3-IN-X on the phosphorylation status of FLT3 and its downstream targets.
Caption: Experimental workflow for evaluating the biological activity of Flt3-IN-X.
Conclusion
The data and methodologies presented in this technical guide underscore the potent and specific activity of a representative FLT3 inhibitor, Flt3-IN-X, against the FLT3-ITD mutation. The low nanomolar IC50 values in both biochemical and cellular assays, coupled with the demonstrated inhibition of downstream signaling pathways, highlight the therapeutic potential of targeting FLT3-ITD in AML. The provided protocols offer a robust framework for the preclinical evaluation of novel FLT3 inhibitors. Further in vivo studies are warranted to translate these promising in vitro findings into effective clinical outcomes for patients with FLT3-ITD positive AML.
References
- 1. mdpi.com [mdpi.com]
- 2. How ITD Insertion Sites Orchestrate the Biology and Disease of FLT3-ITD-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-4: A Comprehensive Technical Guide to Target Specificity and Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target specificity and kinase profile of Flt3-IN-4, a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3). The information presented herein is compiled from primary research and is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's biochemical and cellular activities.
Core Compound Data: this compound (Compound 9u)
This compound, also referred to as compound 9u in its primary publication, is a pyrrolo[2,3-d]pyrimidine-based derivative identified as a potent and orally effective FLT3 inhibitor. It has demonstrated significant potential for the treatment of acute myelogenous leukemia (AML), particularly in cases harboring FLT3 mutations.
Kinase Profile and Target Specificity
This compound exhibits a high degree of selectivity for FLT3. Its inhibitory activity has been assessed against a broad panel of kinases, demonstrating a focused targeting of FLT3 with minimal off-target effects on other kinase families, including the closely related c-Kit.
Table 1: Biochemical Activity of this compound Against FLT3
| Target | IC50 (nM) |
| FLT3 | 7 |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of this compound in FLT3-ITD Positive Cell Lines
| Cell Line | IC50 (nM) |
| MV4-11 | 0.089 ± 0.001 |
| Molm-13 | 0.022 ± 0.003 |
Data sourced from MedchemExpress.[1]
A comprehensive kinase screening of this compound (compound 9u) revealed a high selectivity towards FLT3, with over 40-fold selectivity against the closely related kinase c-Kit[2]. This selectivity is a critical attribute, as inhibition of c-Kit is associated with myelosuppression[3][4]. The inhibitor was also found to be effective against quizartinib-resistant FLT3 mutations, such as FLT3-ITD-D835V and FLT3-ITD-F691L[2][4].
Signaling Pathway Inhibition
This compound effectively inhibits the autophosphorylation of FLT3, a critical step in the activation of downstream signaling pathways that promote cancer cell proliferation and survival. In FLT3-dependent cancer cells, this compound has been shown to suppress the phosphorylation of key downstream effectors, including STAT5, AKT, and ERK[5]. This blockade of oncogenic signaling leads to cell cycle arrest and apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound.
Kinase Inhibition Assay (Biochemical)
A standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, is used to determine the IC50 value of this compound against purified FLT3 kinase[6][7].
-
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate (e.g., a generic peptide substrate for FLT3), ATP, and the test compound (this compound) are incubated together. The amount of ADP generated is directly proportional to the kinase activity.
-
Procedure Outline:
-
Recombinant FLT3 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a substrate and ATP mixture.
-
After a set incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A second reagent is added to convert the generated ADP into ATP.
-
This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The signal is measured using a luminometer, and the IC50 value is calculated from the dose-response curve.
-
Cellular Proliferation Assay
The anti-proliferative activity of this compound on cancer cell lines is determined using a cell viability assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: These assays measure the metabolic activity of viable cells.
-
Procedure Outline:
-
FLT3-dependent cell lines (e.g., MV4-11, Molm-13) are seeded in 96-well plates.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
A reagent (MTT or CellTiter-Glo®) is added to each well.
-
For the MTT assay, a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured.
-
The IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.
-
Western Blotting for Phospho-Protein Analysis
Western blotting is used to assess the effect of this compound on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates.
-
Procedure Outline:
-
FLT3-dependent cells are treated with various concentrations of this compound for a defined time.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-ERK, total ERK, etc.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected.
-
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of a selective kinase inhibitor like this compound.
Conclusion
This compound is a highly potent and selective inhibitor of FLT3 with strong anti-proliferative activity in FLT3-ITD positive AML cell lines. Its favorable selectivity profile, particularly its reduced activity against c-Kit, suggests the potential for a wider therapeutic window compared to less selective FLT3 inhibitors. The detailed characterization of its biochemical and cellular activities provides a solid foundation for its further preclinical and potential clinical development as a targeted therapy for AML.
References
- 1. Development of a potent and selective FLT3 kinase inhibitor by systematic expansion of a non-selective fragment-screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a highly selective FLT3 kinase inhibitor from phenotypic cell viability profiling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
An In-depth Technical Guide on the Role of Flt3-IN-4 in Hematopoietic Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical to the normal development and proliferation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis. These mutations cause the ligand-independent, constitutive activation of the receptor, leading to uncontrolled cell proliferation and survival. Consequently, FLT3 has emerged as a key therapeutic target. Flt3-IN-4 is a potent and selective small-molecule inhibitor of FLT3 kinase activity. This document provides a comprehensive technical overview of the FLT3 signaling pathway, the mechanism and quantitative efficacy of this compound, and its role in controlling the proliferation of hematopoietic cells. Detailed experimental methodologies for evaluating FLT3 inhibitors are also presented to facilitate further research and development.
The FLT3 Receptor and its Role in Hematopoiesis
FLT3, also known as fetal liver kinase-2 (FLK2), is a member of the class III receptor tyrosine kinase family. It is primarily expressed on the surface of immature hematopoietic cells, including hematopoietic stem cells and multi-potent progenitors[1][2]. The binding of its cognate ligand (FLT3 Ligand, FL) induces receptor dimerization, leading to autophosphorylation of tyrosine residues within the cytoplasmic domain[3].
This activation initiates a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation[4][5]:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
RAS/MAPK Pathway: Engages RAF, MEK, and ERK kinases to drive cell proliferation.
-
STAT5 Pathway: Constitutively activated by mutant FLT3, this pathway is critical for promoting leukemic cell proliferation and survival[4][5].
In normal hematopoiesis, FLT3 signaling synergizes with other growth factors to stimulate the expansion and differentiation of progenitor cells[1][2]. However, in approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly FLT3-ITD, which leads to uncontrolled proliferation of leukemic blasts[1][2][6]. This makes the targeted inhibition of FLT3 a rational and promising therapeutic strategy.
This compound: Potency and Efficacy
This compound is a potent, orally effective small-molecule inhibitor designed to target the ATP-binding pocket of the FLT3 kinase, thereby preventing its phosphorylation and subsequent downstream signaling. Its efficacy has been demonstrated through both biochemical and cellular assays.
Quantitative Data on Inhibitory Activity
This compound demonstrates potent inhibition of FLT3 kinase and exceptional anti-proliferative activity in AML cell lines harboring the FLT3-ITD mutation. Its half-maximal inhibitory concentration (IC50) and cellular potency are significantly lower than those of many other established FLT3 inhibitors, indicating high potency.
Table 1: Biochemical and Cellular Potency of this compound | Target / Cell Line | Assay Type | IC50 Value | Reference | | :--- | :--- | :--- | :--- | | This compound | | FLT3 Kinase | Biochemical Kinase Assay | 7 nM |[7] | | MV4-11 (FLT3-ITD) | Cellular Proliferation Assay | 0.089 ± 0.001 nM |[7] | | Molm-13 (FLT3-ITD) | Cellular Proliferation Assay | 0.022 ± 0.003 nM |[7] | | Comparative Inhibitors | | Midostaurin (PKC412) | Cellular Proliferation Assay (Ba/F3-FLT3-ITD) | ~10 nM |[5] | | Quizartinib (AC220) | Biochemical Kinase Assay | <0.5 nM |[8] | | Gilteritinib | Cellular Proliferation Assay (MV4-11) | 0.7 nM | N/A | | Sorafenib | Cellular Proliferation Assay (MV4-11) | 5.8 nM | N/A |
Data for comparative inhibitors are sourced from various publications for context.
Experimental Protocols
Standardized assays are essential for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound. Below are generalized protocols for key experiments.
FLT3 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase. Formats like ADP-Glo™ or LanthaScreen™ are commonly used.
Principle (ADP-Glo™): Measures the amount of ADP produced in the kinase reaction. A luminescent signal is generated that correlates with kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Serially dilute this compound in DMSO, then in reaction buffer to final assay concentrations.
-
Prepare a solution of purified recombinant FLT3 kinase (e.g., 10 ng/µL) in buffer.
-
Prepare a substrate/ATP mixture (e.g., peptide substrate and 50 µM ATP) in buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of FLT3 kinase solution and incubate for 60 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at 37°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).
-
Plot the percentage of inhibition versus the log concentration of this compound and fit to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MV4-11 Cells)
This assay measures the effect of this compound on the proliferation and viability of FLT3-ITD-positive AML cells.
Principle (MTT or CellTiter-Glo®): Measures metabolic activity as a proxy for cell viability. Viable cells reduce a tetrazolium salt (MTT) to a colored formazan product or generate a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Culture:
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.
-
Maintain cell density between 3 x 10⁵ and 1 x 10⁶ cells/mL[9].
-
-
Assay Procedure:
-
Detection (MTT method):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability relative to the vehicle control.
-
Plot viability against the log concentration of this compound to determine the IC50 value.
-
Western Blot for FLT3 Phosphorylation
This technique is used to directly observe the inhibition of FLT3 autophosphorylation in cells treated with this compound.
Protocol:
-
Cell Treatment and Lysis:
-
Culture MV4-11 cells and treat with various concentrations of this compound for 2-4 hours.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve phosphorylation states[13].
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size on an 8-10% polyacrylamide gel.
-
-
Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is recommended over milk to reduce background[14].
-
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FLT3 (e.g., Phospho-FLT3 Tyr591)[2].
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total FLT3 to confirm equal protein loading. A loading control like GAPDH should also be used.
-
Conclusion
This compound is a highly potent inhibitor of the FLT3 kinase, demonstrating significant anti-proliferative effects in hematopoietic cells driven by oncogenic FLT3-ITD mutations. Its sub-nanomolar cellular potency marks it as a promising candidate for the targeted therapy of FLT3-mutated acute myeloid leukemia. The data presented herein, alongside the detailed experimental protocols, provide a robust framework for researchers and drug developers to further investigate this compound and other next-generation FLT3 inhibitors. By effectively blocking the key signaling pathways that drive leukemic cell growth, this compound represents a significant tool in the ongoing effort to develop more effective treatments for this challenging malignancy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 5. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. MV4-11 Cells [cytion.com]
- 10. researchgate.net [researchgate.net]
- 11. Venetoclax-Resistant MV4-11 Leukemic Cells Activate PI3K/AKT Pathway for Metabolic Reprogramming and Redox Adaptation for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Peripheral Blood Cell MV-4-11-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Structural Analysis of Flt3-IN-4 Binding to FLT3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. Flt3-IN-4 (also known as compound 9u) is a potent, orally effective inhibitor based on a pyrrolo[2,3-d]pyrimidine scaffold, designed to target FLT3 for the treatment of AML. This technical guide provides an in-depth analysis of the structural and functional aspects of this compound's interaction with the FLT3 kinase domain, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological and experimental pathways.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through both enzymatic and cellular assays. The data highlights its high potency against wild-type FLT3, the clinically relevant FLT3-ITD mutation, and cell lines dependent on this mutation. Furthermore, this compound demonstrates significant selectivity for FLT3 over the closely related kinase c-Kit, which is advantageous for reducing potential myelosuppression toxicity.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| FLT3 (wild-type) | Enzymatic Assay | 7 | [1] |
| MV4-11 (FLT3-ITD) | Cellular Proliferation | 0.089 ± 0.001 | [1] |
| Molm-13 (FLT3-ITD) | Cellular Proliferation | 0.022 ± 0.003 | [1] |
| c-Kit | Enzymatic Assay | >300 | [1] |
Structural Analysis of this compound Binding to the FLT3 Kinase Domain
Currently, an experimental co-crystal structure of this compound bound to the FLT3 kinase domain is not publicly available. However, a molecular docking study provides significant insights into its binding mode. This compound is predicted to bind to the ATP-binding site of the FLT3 kinase in its active (DFG-in) conformation.
The pyrrolo[2,3-d]pyrimidine core of this compound acts as a hinge-binder, a common motif for kinase inhibitors. This core is predicted to form two critical hydrogen bonds with the backbone of the hinge region residues Cys694 and Gly697. The phenyl group of the inhibitor is positioned to engage in a π-π stacking interaction with the gatekeeper residue Phe691. These interactions anchor the inhibitor within the active site, effectively blocking ATP binding and subsequent kinase activity.
Experimental Protocols
In Vitro FLT3 Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the in vitro inhibitory activity of this compound on recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound solution or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the MBP substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km value for FLT3.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MV4-11 Cell Line)
This protocol outlines the procedure to assess the anti-proliferative effect of this compound on the FLT3-ITD dependent human AML cell line, MV4-11.
Materials:
-
MV4-11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Culture MV4-11 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the MV4-11 cells into 96-well plates at a density of approximately 10,000 cells per well in 100 µL of medium.
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the data in a dose-response curve.
Mandatory Visualizations
FLT3 Signaling Pathway
Caption: FLT3 signaling is activated by its ligand, leading to pathways that promote cell survival and proliferation.
Experimental Workflow for this compound Evaluation
Caption: Workflow for characterizing this compound from synthesis to in vitro and in silico evaluation.
References
Flt3-IN-4: A Technical Guide to its Use as a Chemical Probe for FLT3 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] Chemical probes are essential tools for studying the biological function of proteins such as FLT3 and for the development of novel therapeutics. This technical guide provides an in-depth overview of Flt3-IN-4, a potent inhibitor of FLT3, and its application as a chemical probe for investigating FLT3 signaling. This document outlines its biochemical and cellular activities, provides detailed experimental protocols for its characterization, and presents visualizations of the FLT3 signaling pathway and experimental workflows.
Introduction to FLT3 Signaling
FLT3 is a member of the class III receptor tyrosine kinase family.[3] Under normal physiological conditions, the binding of its ligand (FLT3 ligand) induces receptor dimerization, leading to the autophosphorylation of tyrosine residues within the intracellular domain.[1] This activation initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are crucial for normal hematopoiesis.[2][4][5]
In AML, two main types of activating FLT3 mutations lead to ligand-independent constitutive activation of the receptor:
-
Internal Tandem Duplications (ITD): These mutations in the juxtamembrane domain are found in approximately 20-30% of AML patients and are associated with a poor prognosis.[3][6]
-
Tyrosine Kinase Domain (TKD) Mutations: These are typically point mutations, with the most common being at the D835 residue, and are found in about 7-10% of AML cases.[6]
The constitutive activation of FLT3 in AML cells leads to uncontrolled cell proliferation and survival, making FLT3 inhibitors a promising class of targeted therapies.[2]
This compound: A Potent FLT3 Chemical Probe
This compound is a potent and orally effective inhibitor of FMS-like tyrosine kinase 3 (FLT3). Its activity has been demonstrated in both biochemical and cellular assays, making it a valuable tool for studying FLT3-driven signaling pathways.
Quantitative Data
The following table summarizes the reported inhibitory activities of this compound.
| Target | Assay Type | IC50 (nM) | Cell Line |
| FLT3 | Biochemical | 7 | - |
| FLT3-ITD | Cellular | 0.089 ± 0.001 | MV4-11 |
| FLT3-ITD | Cellular | 0.022 ± 0.003 | Molm-13 |
Data sourced from MedChemExpress.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of chemical probes. The following sections provide detailed protocols for key experiments used to characterize FLT3 inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human FLT3 enzyme (e.g., Promega, Cat. #: V4064)
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #: V9101)
-
This compound (or other inhibitors) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the FLT3 enzyme and MBP substrate in assay buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration to be optimized, e.g., 50 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[4]
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or vehicle control (medium with DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][8]
Western Blot Analysis of FLT3 Signaling
This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins, providing a direct measure of the inhibitor's target engagement in a cellular context.
Materials:
-
AML cell lines (e.g., MV4-11)
-
This compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed MV4-11 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.[9]
Visualizations
FLT3 Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of FLT3 activation. This compound acts by inhibiting the initial autophosphorylation of the FLT3 receptor, thereby blocking these downstream cascades.
Caption: FLT3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a FLT3 inhibitor.
Caption: A typical experimental workflow for the characterization of a FLT3 inhibitor.
Logical Relationship of this compound as a Chemical Probe
This diagram illustrates the logical framework for utilizing this compound as a chemical probe to investigate FLT3 biology.
Caption: Logical framework for using this compound as a chemical probe.
Conclusion
This compound is a potent inhibitor of FLT3 and serves as a valuable chemical probe for dissecting the roles of FLT3 signaling in normal and disease states, particularly in the context of acute myeloid leukemia. Its high potency in both biochemical and cellular assays allows for the interrogation of FLT3-dependent pathways. The experimental protocols and workflows provided in this guide offer a comprehensive framework for the characterization and application of this compound and other FLT3 inhibitors in a research setting. The continued use of well-characterized chemical probes like this compound is essential for advancing our understanding of FLT3 biology and for the development of more effective therapies for FLT3-mutated cancers.
References
- 1. promega.com [promega.com]
- 2. ashpublications.org [ashpublications.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Strategies for the treatment of acute myeloid leukemia with FLT3 mutations: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 9. ashpublications.org [ashpublications.org]
Downstream Signaling Pathways Affected by Flt3 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core downstream signaling pathways affected by FMS-like tyrosine kinase 3 (Flt3) inhibitors. While focusing on the general mechanism of Flt3 inhibition, this document will serve as a comprehensive resource for understanding the molecular consequences of targeting this critical receptor tyrosine kinase in cancer, particularly in Acute Myeloid Leukemia (AML).
Introduction to Flt3 and Its Role in Hematopoiesis and Disease
FMS-like tyrosine kinase 3 (Flt3) is a member of the class III receptor tyrosine kinase family, which plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Upon binding of its ligand (Flt3L), the Flt3 receptor dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain.[3][4] This activation creates docking sites for various signaling molecules, initiating a cascade of downstream pathways essential for normal hematopoiesis.[1][4]
In certain hematological malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the receptor.[3][5] The most common mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD).[6][7][8] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells, making Flt3 an attractive therapeutic target.[2][9][10] Flt3 inhibitors are designed to block the kinase activity of the receptor, thereby inhibiting these downstream oncogenic signals.[10]
Core Downstream Signaling Pathways Modulated by Flt3 Inhibitors
Constitutively active Flt3, particularly Flt3-ITD, aberrantly activates several key downstream signaling pathways. Flt3 inhibitors, by blocking the autophosphorylation of the Flt3 receptor, lead to the downregulation of these critical pathways, resulting in reduced cell proliferation and induction of apoptosis in Flt3-mutated cancer cells. The primary signaling cascades affected are the STAT5, PI3K/AKT, and MAPK/ERK pathways.[2][5][7]
The STAT5 Pathway
The Signal Transducer and Activator of Transcription 5 (STAT5) pathway is a crucial downstream target of Flt3-ITD.[1][2] Unlike wild-type Flt3, the mutated Flt3-ITD potently activates STAT5.[1][4] This activation is critical for the transformation of hematopoietic cells and the promotion of leukemic cell survival and proliferation.[11] Flt3 inhibitors effectively block the phosphorylation and activation of STAT5, leading to the downregulation of its target genes, which are involved in cell cycle progression and survival.[2]
The PI3K/AKT Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another major signaling axis activated by Flt3.[1][12] The activated Flt3 receptor recruits and activates PI3K, which in turn leads to the activation of AKT, a serine/threonine kinase.[9] Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances cell proliferation.[9][11] Inhibition of Flt3 by targeted therapies leads to a significant reduction in AKT phosphorylation, thereby promoting apoptosis in cancer cells.[13]
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also a downstream effector of Flt3 signaling.[1][5] This pathway is initiated by the activation of RAS, which subsequently activates a cascade of kinases including RAF, MEK, and finally ERK.[12] The MAPK/ERK pathway plays a critical role in cell cycle progression, proliferation, and differentiation.[1][4] Flt3 inhibitors suppress the activation of this pathway, leading to cell cycle arrest and reduced proliferation of leukemic cells.[13]
Quantitative Data on Flt3 Inhibitors
The following tables summarize the in vitro activity of several representative Flt3 inhibitors against various Flt3 mutations and cell lines. This data provides a comparative view of their potency.
Table 1: Inhibitory Activity (IC50) of Flt3 Inhibitors Against Flt3 Kinase Variants
| Inhibitor | Flt3 WT (nM) | Flt3 D835Y (nM) | Flt3 D835H (nM) |
| SU11652 | 1.5 | 16 | 32 |
Data sourced from a study on the characterization of SU11652 as a potent Flt3 inhibitor.[13]
Table 2: Antiproliferative Activity (ED50/IC50) of Flt3 Inhibitors in Cellular Assays
| Inhibitor | Cell Line | Flt3 Mutation | ED50/IC50 (nM) |
| AST487 | Ba/F3 | ITD | 1.8 |
| AST487 | Ba/F3 | D835Y | 5.1 |
| AST487 | MV4-11 | ITD | <1 |
| AST487 | MOLM-13 | ITD | <1 |
| PKC412 | Ba/F3 | ITD | ~10 |
| SU5614 | - | ITD | 100 |
Data for AST487 sourced from its pharmacological profile.[14] Data for PKC412 and SU5614 sourced from preclinical studies.[11]
Experimental Protocols
This section details the general methodologies employed in the characterization of Flt3 inhibitors and the study of their effects on downstream signaling pathways.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of recombinant Flt3 protein.
Methodology:
-
Recombinant Flt3 kinase domain (wild-type or mutant) is incubated with a specific substrate (e.g., a synthetic peptide or a protein like GST-FLT3S) and ATP in a reaction buffer.[13]
-
The test compound (Flt3 inhibitor) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA with phospho-specific antibodies, or luminescence-based assays that measure ATP consumption.
-
The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated.[13]
Cellular Phosphorylation Assay
Objective: To assess the ability of an inhibitor to block Flt3 autophosphorylation within a cellular context.
Methodology:
-
Cells expressing the Flt3 receptor (e.g., MV4-11, MOLM-13, or engineered Ba/F3 cells) are cultured.[14][15]
-
The cells are treated with the Flt3 inhibitor at a range of concentrations for a specified duration.
-
For cells expressing wild-type Flt3, stimulation with Flt3 ligand may be required to induce phosphorylation.[15] For cells with activating mutations, this step is often unnecessary.
-
Following treatment, the cells are lysed to extract proteins.
-
The level of phosphorylated Flt3 is determined, typically by Western blotting or ELISA using an antibody specific for phosphorylated Flt3.[11][15]
-
The total Flt3 protein level is also measured as a loading control.
-
The IC50 value for the inhibition of Flt3 phosphorylation is then determined.[11]
Cell Proliferation Assay
Objective: To measure the effect of the Flt3 inhibitor on the growth and viability of cancer cells.
Methodology:
-
Flt3-dependent cell lines (e.g., MV4-11, MOLM-13) are seeded in multi-well plates.[13][14]
-
The cells are treated with serial dilutions of the Flt3 inhibitor.
-
The plates are incubated for a period of time, typically 48 to 72 hours.
-
Cell viability or proliferation is assessed using a colorimetric or fluorometric assay. Common methods include MTT, MTS, or resazurin reduction assays, or ATP-based luminescence assays (e.g., CellTiter-Glo).
-
The concentration of the inhibitor that reduces cell proliferation by 50% (ED50 or GI50) is calculated.[14]
Western Blot Analysis of Downstream Signaling Proteins
Objective: To investigate the effect of the Flt3 inhibitor on the activation state of key downstream signaling molecules.
Methodology:
-
Flt3-positive cells are treated with the inhibitor as described in the cellular phosphorylation assay.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-STAT5, phospho-AKT, phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using chemiluminescence or fluorescence imaging.
-
To ensure equal protein loading, the membrane is often stripped and re-probed with antibodies against the total (phosphorylated and unphosphorylated) forms of the signaling proteins.
Visualizing Flt3 Signaling and Inhibition
The following diagrams illustrate the Flt3 signaling pathways and the mechanism of action of Flt3 inhibitors.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of FLT3 Kinase Inhibitors in AML | MDPI [mdpi.com]
- 7. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 11. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. reactionbiology.com [reactionbiology.com]
In-Depth Technical Guide: The Effect of Flt3-IN-4 on STAT5 Phosphorylation in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical oncogenic driver in a significant portion of acute myeloid leukemia (AML) cases. A frequent mutation, the internal tandem duplication (FLT3-ITD), leads to constitutive activation of the kinase and its downstream signaling pathways, most notably the STAT5 pathway, which is crucial for the survival and proliferation of leukemia cells. Flt3-IN-4, a potent and selective small molecule inhibitor, has emerged as a promising therapeutic agent targeting FLT3. This technical guide provides a comprehensive overview of the effect of this compound on STAT5 phosphorylation in leukemia cells, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The FLT3-STAT5 Axis in Leukemia
The FMS-like tyrosine kinase 3 (FLT3) receptor plays a pivotal role in the normal development of hematopoietic stem and progenitor cells.[1][2] In approximately 30% of acute myeloid leukemia (AML) patients, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain.[1][3] This constitutive activation leads to the persistent firing of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and, critically, the JAK/STAT5 pathways, which collectively drive uncontrolled cell proliferation and inhibit apoptosis.[4][5]
Signal Transducer and Activator of Transcription 5 (STAT5) is a key downstream effector of FLT3-ITD.[4] Upon activation of FLT3-ITD, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor for genes promoting cell survival and proliferation.[4][6] The constitutive phosphorylation of STAT5 is a hallmark of FLT3-ITD-positive AML and is considered a key mechanism of leukemogenesis.[6] Therefore, inhibiting the FLT3-STAT5 signaling axis is a primary strategy in the development of targeted therapies for this aggressive leukemia subtype.
This compound has been identified as a highly potent inhibitor of FLT3.[7][8] This guide will delve into the specific effects of this compound on the downstream phosphorylation of STAT5 in leukemia cell lines harboring the FLT3-ITD mutation.
This compound: A Potent FLT3 Inhibitor
This compound, also referred to as compound 9u in some literature, is a pyrrolo[2,3-d]pyrimidine derivative designed as a selective and potent inhibitor of FLT3 kinase.[4][8]
Quantitative Data: Potency and Cellular Activity
This compound has demonstrated significant potency in both biochemical and cellular assays. The available data on its inhibitory activity is summarized in the tables below.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | FLT3 | 7 | [8] |
| Biochemical Assay | FLT3-ITD | 2.3 | [9] |
Table 1: Biochemical inhibitory activity of this compound and a closely related analog against FLT3 kinase.
| Cell Line | Description | IC50 (nM) | Reference |
| MV4-11 | Human AML, homozygous for FLT3-ITD | 0.089 ± 0.001 | [7] |
| Molm-13 | Human AML, heterozygous for FLT3-ITD | 0.022 ± 0.003 | [7] |
Table 2: Cellular anti-proliferative activity of this compound in FLT3-ITD positive leukemia cell lines.
Effect of this compound on STAT5 Phosphorylation
Cellular assays have confirmed that this compound effectively inhibits the downstream signaling of FLT3, including the phosphorylation of STAT5.[4][7] By blocking the kinase activity of FLT3, this compound prevents the phosphorylation of STAT5, thereby inhibiting its activation and subsequent pro-leukemic functions.
While specific dose-response curves for STAT5 phosphorylation inhibition by this compound are not publicly available in the reviewed literature, the potent sub-nanomolar cellular IC50 values strongly suggest that inhibition of p-STAT5 occurs in a similar concentration range. The general workflow to determine such an effect is outlined below.
Signaling Pathway Diagram
The following diagram illustrates the FLT3-STAT5 signaling pathway and the point of inhibition by this compound.
References
- 1. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Flt3 Inhibition in Myeloid Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of FMS-like tyrosine kinase 3 (Flt3) inhibitors in promoting myeloid differentiation, with a focus on the preclinical compound Flt3-IN-4 and its analogs. Flt3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis due to a block in myeloid differentiation and increased proliferation of leukemic blasts.[2][3] Flt3 inhibitors represent a targeted therapeutic strategy to overcome this differentiation arrest.
Mechanism of Action of Flt3 Inhibitors in Myeloid Differentiation
Wild-type Flt3 signaling, initiated by its ligand, activates downstream pathways such as PI3K/AKT and RAS/MAPK, which are essential for the survival, proliferation, and differentiation of hematopoietic cells.[3][4] In Flt3-ITD-mutated AML, the receptor is constitutively active, leading to aberrant and sustained activation of these pathways, as well as the STAT5 pathway.[3][4] This hyperactivation is a key driver of the leukemic phenotype, characterized by uncontrolled proliferation and a block in cellular maturation.
Flt3 inhibitors function by competing with ATP for the binding site in the kinase domain of the Flt3 receptor, thereby preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1] By attenuating these oncogenic signals, Flt3 inhibitors can relieve the differentiation block, allowing leukemic blasts to mature into more differentiated myeloid cells, such as granulocytes. This induced differentiation is a key therapeutic mechanism of action for this class of drugs.[5]
Quantitative Data on Flt3 Inhibitor Activity
The following tables summarize key quantitative data for representative Flt3 inhibitors, including the preclinical compound Flt3-IN-3, which serves as a proxy for this compound due to the lack of specific public data for the latter.
Table 1: In Vitro Potency of Flt3 Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Flt3-IN-3 | Flt3-ITD | Cell Viability | MV4-11 | 300 | [6] |
| Quizartinib (AC220) | Flt3 | Biochemical | - | ~1 | [5] |
| Sorafenib | Flt3 | Biochemical | - | - | [5] |
| Midostaurin (PKC412) | Flt3, others | Cell Viability | Ba/F3-FLT3-ITD | ~10 | [7] |
| Gilteritinib | Flt3 | Biochemical | - | low nM | [8] |
| Crenolanib | Flt3 | Biochemical | - | sub-nM | [8] |
Table 2: Cellular Effects of Flt3 Inhibition on Myeloid Differentiation Markers
| Compound | Cell Line | Treatment | Differentiation Marker | Observation | Reference |
| Flt3-IN-3 | MV4-11 | 300 nM for 5 days | CD11b | Increased Expression | [6] |
| Quizartinib | Molm14 | 10 nM for 24 hours | Morphology, NBT reduction | Morphologic differentiation, increased NBT reduction | [5] |
| MLN518 | MV4;11 | 5 µM | CD11b | Increased Expression | [9] |
Signaling Pathways and Experimental Workflows
Flt3 Signaling in Normal and Malignant Myeloid Cells
The following diagram illustrates the central Flt3 signaling pathways in both normal hematopoietic and Flt3-ITD-mutated myeloid cells. In the malignant context, constitutive signaling promotes proliferation and inhibits differentiation.
Caption: Flt3 signaling in normal versus Flt3-ITD AML cells.
Mechanism of Action of this compound
This compound and similar inhibitors act by blocking the constitutively active Flt3-ITD receptor, thereby restoring the cellular machinery for myeloid differentiation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Flt3 Inhibitor Effects
A typical experimental workflow to evaluate the effect of a Flt3 inhibitor on myeloid differentiation is outlined below.
Caption: Workflow for evaluating Flt3 inhibitor effects.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Flt3 inhibitor efficacy. Below are protocols for key experiments.
Cell Culture and Drug Treatment
-
Cell Lines: Flt3-ITD positive human AML cell lines such as MV4-11, MOLM-13, and MOLM-14 are commonly used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then made in culture medium to achieve the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.
Cell Viability Assay (e.g., MTT Assay)
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log of the drug concentration.
Flow Cytometry for Differentiation Markers
-
Harvest cells after treatment with this compound or vehicle control.
-
Wash the cells with phosphate-buffered saline (PBS) containing 2% FBS.
-
Incubate the cells with fluorescently conjugated antibodies against myeloid differentiation markers, such as anti-CD11b and anti-CD14, for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in PBS and analyze them using a flow cytometer.
-
Quantify the percentage of cells expressing the differentiation markers and the mean fluorescence intensity.
Western Blotting for Signaling Proteins
-
Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of Flt3, STAT5, and ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
Nitroblue Tetrazolium (NBT) Reduction Assay
-
Harvest treated and control cells and resuspend them in PBS.
-
Incubate the cells with NBT solution and a stimulant (e.g., phorbol 12-myristate 13-acetate, PMA) for 30 minutes at 37°C.
-
Cytospin the cells onto glass slides and counterstain with Safranin O.
-
Examine the cells under a light microscope for the presence of dark blue formazan deposits, indicative of NBT reduction and functional maturation of myeloid cells.
-
Quantify the percentage of NBT-positive cells.
Conclusion
Flt3 inhibitors, including preclinical compounds like this compound and its analogs, represent a promising therapeutic strategy for Flt3-mutated AML. By specifically targeting the underlying oncogenic driver, these agents can overcome the differentiation block inherent to this leukemia subtype. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel Flt3 inhibitors, with the ultimate goal of improving outcomes for patients with this aggressive disease.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terminal myeloid differentiation in vivo is induced by FLT3 inhibition in FLT3/ITD AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dspace.allegheny.edu]
- 7. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FLT3 Inhibition in MV4-11 and MOLM-13 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated through mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain, leading to uncontrolled cell proliferation and survival.[2][3] The human AML cell lines MV4-11 and MOLM-13 both harbor FLT3-ITD mutations and are widely used as preclinical models to evaluate the efficacy of FLT3 inhibitors.[4][5][6] This document provides detailed application notes and protocols for studying the effects of FMS-like tyrosine kinase 3 (FLT3) inhibitors in these two cell lines. While specific data for a compound designated "Flt3-IN-4" is not available in the public domain, this guide presents a comprehensive overview of the expected outcomes and methodologies based on extensive research on other well-characterized FLT3 inhibitors.
Cell Line Information
| Cell Line | Key Features |
| MV4-11 | Human AML cell line with a homozygous FLT3-ITD mutation.[6] Known to be highly dependent on FLT3 signaling for survival and proliferation.[4][5] |
| MOLM-13 | Human AML cell line with a heterozygous FLT3-ITD mutation.[6] Also exhibits strong dependence on FLT3 signaling.[4][5] |
Data Presentation: Efficacy of FLT3 Inhibitors in MV4-11 and MOLM-13 Cells
The following table summarizes the inhibitory concentrations (IC50) of various FLT3 inhibitors on the viability of MV4-11 and MOLM-13 cells, as reported in the literature. These values highlight the sensitivity of these cell lines to FLT3 inhibition.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Midostaurin | MOLM-13 | ~200 | [4][5] |
| Quizartinib | MOLM-13 | 0.62 | [7] |
| Quizartinib | MV4-11 | 0.31 | [7] |
| Gilteritinib | MOLM-13 | Consistent with 200nM IC50 for FLT3 inhibitors | [4][5] |
| LT-171-861 | MV4-11 | 1.8 | [8] |
| LT-171-861 | MOLM-13 | 1.3 | [8] |
| Crotonoside | MV4-11 | 11,600 | [9] |
| Crotonoside | MOLM-13 | 12,700 | [9] |
Signaling Pathways and Experimental Workflows
Constitutive activation of FLT3-ITD leads to the activation of several downstream signaling pathways that promote leukemic cell survival and proliferation. The primary pathways affected include STAT5, RAS/MAPK (ERK), and PI3K/AKT.[2][10] Inhibition of FLT3 is expected to suppress the phosphorylation of these key signaling molecules.
FLT3-ITD Signaling Pathway
Caption: FLT3-ITD signaling pathways in AML cells.
General Experimental Workflow
References
- 1. thermofisher.com [thermofisher.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: a review focusing on clinically applicable drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. FLT3 mutations in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prognostic value of FLT3 mutations among different cytogenetic subgroups in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FLT3 Inhibitors in In Vivo Mouse Xenograft Models
Note: No specific in vivo dosage information for a compound designated "Flt3-IN-4" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from various other published FMS-like tyrosine kinase 3 (FLT3) inhibitors and are intended to serve as a comprehensive guide for researchers and drug development professionals working with similar small molecule inhibitors in mouse xenograft models of Acute Myeloid Leukemia (AML).
Quantitative Data Summary
The following table summarizes in vivo dosages and administration routes for several FLT3 inhibitors used in mouse xenograft models. This data can be used as a reference for designing preclinical studies with novel FLT3 inhibitors.
| FLT3 Inhibitor | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| AMG 925 | MOLM-13 | Nude (CrTac:NCR-Foxn1nu) or NSG | 6.25, 12.5, 25, 37.5 mg/kg | Oral (p.o.), twice daily | 10 consecutive days | [1] |
| Quizartinib (AC220) | MOLM-13 | Not Specified | 3 mg/kg | Oral (p.o.), once daily | 11 days | [2][3] |
| Quizartinib (AC220) | Patient-Derived Xenograft (PDX) | Not Specified | 10 mg/kg | Gavage, daily | 4 weeks | [4] |
| CHMFL-FLT3-362 | MV4-11 | NOD/SCID | 50, 100, 150 mg/kg | Oral (p.o.), daily | 28 days | [5][6] |
| CHMFL-FLT3-362 | MOLM-13 | NOD/SCID | 50, 100, 150 mg/kg | Oral (p.o.), daily | 32 days | [5][6] |
| Gilteritinib | MOLM-13 | Not Specified | 30 mg/kg | Oral (p.o.), once daily | 11 days | [2][3] |
| TAK-659 | Patient-Derived Xenograft (PDX) | NSG | 60 mg/kg | Oral (p.o.), daily | 21 days | [7] |
| Sorafenib | MOLM-13 | Not Specified | 1, 3, or 10 mg/kg | Oral (p.o.), single dose | Single dose for PK studies | [8] |
Experimental Protocols
Subcutaneous Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using the MOLM-13 or MV4-11 human AML cell lines, which harbor the FLT3-ITD mutation.
Materials:
-
MOLM-13 or MV4-11 cells
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or Nude)
-
Matrigel
-
Phosphate Buffered Saline (PBS), sterile
-
FLT3 Inhibitor
-
Vehicle control
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Cell Preparation: Culture MOLM-13 or MV4-11 cells under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.[2][3]
-
Tumor Cell Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.[2][3]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width^2) / 2.[2][3]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer the FLT3 inhibitor (dissolved in a suitable vehicle) and vehicle control to the respective groups according to the desired dosage and schedule (e.g., daily oral gavage).
-
Endpoint Measurement: Continue treatment and tumor monitoring for the duration of the study. Monitor animal body weight and overall health as indicators of toxicity. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Systemic (Disseminated) Xenograft Mouse Model Protocol
This protocol is for establishing a systemic leukemia model, which more closely mimics the human disease.
Materials:
-
MOLM-13 or MV4-11 cells (can be luciferase-tagged for in vivo imaging)
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Phosphate Buffered Saline (PBS), sterile
-
FLT3 Inhibitor
-
Vehicle control
-
In vivo imaging system (for luciferase-tagged cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of MOLM-13 or MV4-11 cells in sterile PBS.
-
Cell Inoculation: Inject the cells intravenously (i.v.) via the tail vein.
-
Leukemia Engraftment Confirmation: Monitor for signs of disease progression. If using luciferase-tagged cells, perform bioluminescent imaging to track leukemia engraftment and burden.[1] Alternatively, peripheral blood can be collected to monitor for the presence of human leukemia cells (e.g., hCD45+) by flow cytometry.[4]
-
Treatment Initiation: Once leukemia engraftment is confirmed, begin treatment with the FLT3 inhibitor and vehicle control as per the planned schedule.
-
Monitoring and Endpoint: Monitor disease progression through imaging or flow cytometry. Survival can be a primary endpoint. At the study endpoint, tissues such as bone marrow, spleen, and liver can be harvested to assess leukemia infiltration.
Visualizations
Caption: Experimental workflow for an in vivo mouse xenograft study with a FLT3 inhibitor.
Caption: Simplified FLT3 signaling pathway in leukemia.
References
- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications | Scilit [scilit.com]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | FLT3 Signaling [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
preparing Flt3-IN-4 stock solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2][3][4] Flt3-IN-4 is a potent and selective inhibitor of Flt3 kinase activity, making it a valuable tool for basic research and preclinical studies in AML and other hematological malignancies.
These application notes provide detailed protocols for the preparation of this compound stock solutions and guidelines for its storage to ensure stability and experimental reproducibility.
Data Presentation
This compound Properties and Storage Recommendations
| Property | Value |
| Molecular Weight | 431.49 g/mol |
| Appearance | Solid, White to off-white |
| Purity | >99% |
| Storage of Solid | -20°C for up to 3 years |
| Shipping Condition | Room temperature |
This compound Stock Solution Storage
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
This compound Solubility
| Solvent | Maximum Concentration | Notes |
| DMSO | 25 mg/mL (57.94 mM) | Requires sonication for complete dissolution. Use newly opened DMSO. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.315 mg of this compound.
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration. For 4.315 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes. The solution should be clear and free of visible particles.[5]
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Protocol 2: Representative Preparation of this compound Formulation for In Vivo Use
Disclaimer: This is a general protocol for preparing a formulation suitable for in vivo experiments based on common practices for similar kinase inhibitors. The optimal formulation for this compound may need to be determined empirically.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for oral or intraperitoneal administration consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Formulation Preparation:
-
Start with the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again.
-
Finally, add the saline to reach the final desired volume and concentration.
-
For example, to prepare 1 mL of a 2.5 mg/mL this compound formulation:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline and mix to a homogenous solution.
-
-
-
Administration: The formulation should be prepared fresh on the day of use and administered to animals via the desired route (e.g., oral gavage, intraperitoneal injection).
Mandatory Visualization
References
- 1. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thermofisher.com [thermofisher.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Phase III QuANTUM-Wild trial: quizartinib in newly diagnosed FLT3-ITD-negative AML | VJHemOnc [vjhemonc.com]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flt3-IN-4 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of Flt3-IN-4, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), for pre-clinical animal studies, particularly in the context of acute myeloid leukemia (AML).
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. This compound is a small molecule inhibitor designed to target FLT3, offering a promising therapeutic strategy for FLT3-mutated AML. This document outlines the recommended administration routes, protocols, and relevant data for the use of this compound in animal models.
Data Presentation
Table 1: In Vivo Administration and Pharmacokinetic Data of this compound and Analogs in Rodents
| Compound | Animal Model | Administration Route | Dosing Regimen | Vehicle | Bioavailability | Half-life (t½) | Key Findings |
| CHMFL-FLT3-362 (this compound analog) | Mice (NOD/SCID) | Oral gavage | 50, 100, 150 mg/kg, daily | Not explicitly stated, likely a suspension | >60% | 1-4 hours | Dose-dependent tumor growth inhibition in MV4-11 and MOLM-13 xenograft models.[1] |
| CHMFL-FLT3-122 | Mice (nu/nu) | Oral gavage | 12.5, 25, 50 mg/kg, daily | Not explicitly stated | 30% | Not specified | Significant tumor suppression in an MV4-11 xenograft model. |
| Flt3-IN-28 | Rats (SD) | Oral gavage | Not specified | Not specified | 19.2% | Not specified | Dose-dependent increase in survival in a MOLM-13 xenograft mouse model.[2] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
Oral gavage is the most common and effective route for administering this compound and its analogs in animal studies, owing to their good oral bioavailability.[1]
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile water for injection
-
Weighing scale
-
Spatula
-
Mortar and pestle (optional, for grinding powder)
-
Magnetic stirrer and stir bar
-
Appropriate size gavage needles (e.g., 20-22 gauge, 1.5 inches for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure for Preparation of this compound Suspension (0.5% CMC-Na):
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh 0.5 g of CMC-Na powder.
-
In a sterile beaker, add the CMC-Na to 100 mL of sterile water while stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear and slightly viscous. This may take some time. Gentle heating can aid dissolution, but the solution must be cooled to room temperature before adding the compound.
-
-
Prepare the this compound Suspension:
-
Calculate the total amount of this compound required based on the number of animals, their average weight, the desired dose (e.g., 50 mg/kg), and the dosing volume (typically 100 µL to 200 µL for a mouse). It is advisable to prepare a slight excess (e.g., 10-20%) to account for any loss during preparation and administration.
-
Weigh the calculated amount of this compound powder. For better suspension, the powder can be finely ground using a mortar and pestle.
-
In a sterile container, add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously stirring or vortexing to ensure a homogenous suspension.
-
Procedure for Oral Gavage Administration:
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume of the this compound suspension to be administered.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head.
-
Ensure the gavage needle is of the correct length and gauge for the size of the animal to prevent injury to the esophagus or stomach.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth of the gavage needle.
-
-
Administration:
-
Draw the calculated volume of the this compound suspension into a syringe fitted with the gavage needle. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Gently insert the gavage needle into the side of the animal's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.
-
Slowly dispense the contents of the syringe into the stomach.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a short period after administration for any signs of distress.
-
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols for Determining Cell Viability Following Flt3-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] These mutations lead to the constitutive activation of the FLT3 receptor and its downstream signaling pathways, including PI3K/AKT, RAS/MAPK, and STAT5, which drive uncontrolled cell growth and survival.[3][4][5]
Flt3-IN-4 is a potent inhibitor of FLT3 kinase activity. By blocking the ATP-binding site of the FLT3 kinase, this compound effectively abrogates the constitutive signaling that promotes leukemic cell proliferation and survival, making it a valuable tool for cancer research and drug development.
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on leukemia cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method to measure cell viability by quantifying the metabolic activity of living cells.[6]
Flt3 Signaling Pathway and Inhibition by this compound
The diagram below illustrates the constitutive activation of the FLT3 signaling pathway due to mutation and the point of intervention by this compound.
Potency of this compound in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various leukemia cell lines.
| Cell Line | Cancer Type | FLT3 Mutation Status | This compound IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.089 |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.022 |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | ~150 |
| KG-1 | Acute Myeloid Leukemia | FLT3-WT | >1000 |
| THP-1 | Acute Myeloid Leukemia | FLT3-WT | >1000 |
Experimental Protocol: Cell Viability MTT Assay
This protocol outlines the steps for determining the dose-dependent effect of this compound on the viability of leukemia cells.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow.
Procedure
1. Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Seeding:
-
Culture leukemia cells to a logarithmic growth phase.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 1 x 10^4 cells per well.
-
Include wells for "cells only" (positive control), "medium only" (blank), and "vehicle control" (cells treated with the highest concentration of DMSO used in the dilutions).
3. This compound Treatment:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in complete culture medium. A common starting range for a dose-response curve is 0.1 nM to 1000 nM.
-
Carefully remove 10 µL of media from each well and add 10 µL of the corresponding this compound dilution or control solution.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.
4. MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Representative Data
The following table shows representative data from an MTT assay with MV4-11 cells treated with this compound for 72 hours.
| This compound (nM) | Absorbance (570 nm) (Replicate 1) | Absorbance (570 nm) (Replicate 2) | Absorbance (570 nm) (Replicate 3) | Average Corrected Absorbance | Percent Viability (%) |
| 0 (Vehicle) | 1.254 | 1.288 | 1.265 | 1.201 | 100.0 |
| 0.01 | 1.198 | 1.221 | 1.205 | 1.140 | 94.9 |
| 0.1 | 0.852 | 0.875 | 0.863 | 0.795 | 66.2 |
| 1 | 0.415 | 0.430 | 0.422 | 0.351 | 29.2 |
| 10 | 0.189 | 0.195 | 0.191 | 0.124 | 10.3 |
| 100 | 0.112 | 0.115 | 0.113 | 0.046 | 3.8 |
| 1000 | 0.105 | 0.108 | 0.106 | 0.039 | 3.2 |
| Medium Blank | 0.068 | 0.071 | 0.069 | 0.000 | - |
(Note: The absorbance values are hypothetical and for illustrative purposes only. The average corrected absorbance is calculated by subtracting the average absorbance of the medium blank from the average of the three replicates for each concentration.)
Troubleshooting
-
High background in blank wells: This may indicate contamination of the medium or MTT reagent. Ensure sterile techniques are used.
-
Low signal in "cells only" wells: The cell seeding density may be too low, or the incubation time may be too short. Optimize these parameters for your specific cell line.[6]
-
Precipitation of this compound in media: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity and compound precipitation. Prepare fresh dilutions for each experiment.
-
Inconsistent results between replicates: Ensure uniform cell seeding and proper mixing of reagents.
Conclusion
The MTT assay is a robust and reliable method for determining the cytotoxic effects of this compound on leukemia cell lines. By following this detailed protocol, researchers can accurately determine the IC50 value of this compound and gain valuable insights into its potential as a therapeutic agent for FLT3-mutated leukemias. Careful optimization of experimental parameters for each specific cell line is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mTOR signaling is activated by FLT3 kinase and promotes survival of FLT3-mutated acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
Unveiling Apoptosis Induction by Flt3-IN-4: A Flow Cytometry-Based Protocol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2][3] These mutations lead to constitutive activation of the Flt3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][2][3]
Flt3-IN-4 is a potent and selective inhibitor of Flt3 kinase. This application note provides a detailed protocol for the induction of apoptosis in cancer cells using this compound and its quantification using a standard flow cytometry-based Annexin V and Propidium Iodide (PI) assay.
Mechanism of Action: Flt3 Inhibition and Apoptosis
In cancer cells harboring activating Flt3 mutations, the constitutive kinase activity drives several downstream signaling pathways that promote cell survival and inhibit apoptosis. Key among these are the PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways collectively suppress pro-apoptotic proteins (e.g., BAD, BIM) and upregulate anti-apoptotic proteins (e.g., BCL-2, MCL-1), thereby creating a pro-survival state.
This compound, by inhibiting the kinase activity of Flt3, effectively blocks these downstream anti-apoptotic signals. This leads to the activation of the intrinsic apoptotic pathway, characterized by the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and eventual loss of membrane integrity.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound, which are crucial for designing experiments to induce apoptosis.
| Compound | Target | Assay Type | IC₅₀ | Cell Line | Reference |
| This compound | Flt3 Kinase | Biochemical Assay | 7 nM | - | [4] |
| This compound | Cell Growth | Proliferation Assay | 0.089 nM | MV4-11 (AML) | [4] |
| This compound | Cell Growth | Proliferation Assay | 0.022 nM | Molm-13 (AML) | [4] |
Signaling Pathway Diagram
Caption: Flt3 signaling pathway and the induction of apoptosis by this compound.
Experimental Workflow
Caption: Workflow for apoptosis detection using this compound and flow cytometry.
Detailed Experimental Protocol: Apoptosis Detection by Flow Cytometry
This protocol is designed for the analysis of apoptosis in suspension cell lines (e.g., MV4-11, Molm-13) treated with this compound.
Materials:
-
This compound (stock solution prepared in DMSO)
-
AML cell lines (e.g., MV4-11, Molm-13)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Standard cell culture equipment
Experimental Procedure:
-
Cell Seeding:
-
Seed the cells at a density of 0.5 x 10⁶ cells/mL in a suitable culture vessel.
-
Allow the cells to acclimate for a few hours before treatment.
-
-
Treatment with this compound:
-
Dose-Response: Prepare a serial dilution of this compound in culture medium. Based on the reported IC₅₀ values, a suggested starting range is 0.1 nM to 100 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 10x the IC₅₀) and harvest at different time points (e.g., 12, 24, 48, and 72 hours) to determine the optimal incubation period for apoptosis induction.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Transfer the cell suspension to centrifuge tubes.
-
Centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
-
Washing:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained control samples.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Use the flow cytometry analysis software to create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis).
-
Apply a quadrant gate to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Data Presentation:
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment conditions.
| Treatment | Concentration | Incubation Time (hr) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 24 | |||
| This compound | 0.1 nM | 24 | |||
| This compound | 1 nM | 24 | |||
| This compound | 10 nM | 24 | |||
| This compound | 100 nM | 24 | |||
| ... | ... | ... | |||
| Vehicle Control | - | 48 | |||
| This compound | 10 nM | 48 | |||
| ... | ... | ... |
This protocol provides a comprehensive framework for researchers to investigate the pro-apoptotic effects of this compound. By following this detailed methodology, scientists can obtain robust and quantifiable data on the induction of apoptosis in cancer cell lines, contributing to the preclinical evaluation of this promising Flt3 inhibitor. The provided diagrams and data tables facilitate a clear understanding of the experimental design and interpretation of results.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute myeloid leukemia with FLT3 mutation: Definition and effects [medicalnewstoday.com]
- 3. FLT3 Mutation and AML: Symptoms, Testing, and More [healthline.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Co-culture Experiments with FLT3 Inhibitors and Stromal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3][4][5][6] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting leukemic cell growth and survival.[1][3][7]
While FLT3 inhibitors have shown promise in treating FLT3-mutated AML, clinical responses are often transient due to the development of resistance.[8] One significant mechanism of resistance is conferred by the bone marrow microenvironment, where stromal cells protect AML cells from the cytotoxic effects of FLT3 inhibitors.[8][9][10][11] This protection is mediated through a combination of direct cell-cell contact and the secretion of soluble factors, which can reactivate pro-survival signaling pathways in leukemic cells despite FLT3 inhibition.[10][11]
These application notes provide a comprehensive overview and detailed protocols for establishing co-culture experiments to investigate the interaction between FLT3 inhibitors, such as Flt3-IN-4, and stromal cells in the context of AML.
Data Presentation
The following table summarizes quantitative data from studies investigating the protective effect of stromal cells on AML cells treated with FLT3 inhibitors.
| Cell Type | FLT3 Inhibitor (Concentration) | Condition | Inhibition/Apoptosis | Reference |
| FLT3-ITD AML Primary Cells | AC220 (1-500 nM) | Mono-culture | 26-86% inhibition of CFCs | [12] |
| FLT3-ITD AML Primary Cells | AC220 (1-500 nM) | Co-culture with HD-MSCs | 9-72% inhibition of CFCs | [12] |
| FLT3-WT AML Primary Cells | AC220 (1-500 nM) | Mono-culture | 38-81% inhibition of CFCs | [12] |
| FLT3-WT AML Primary Cells | AC220 (1-500 nM) | Co-culture with HD-MSCs | 22-57% inhibition of CFCs | [12] |
| FLT3-WT AML Primary Cells | AC220 (1-500 nM) | Mono-culture | 30-43% Annexin V positive cells | [12] |
| FLT3-WT AML Primary Cells | AC220 (1-500 nM) | Co-culture with BM-MSCs | 17-26% Annexin V positive cells | [12] |
CFC: Colony-Forming Cells; HD-MSCs: Healthy Donor Mesenchymal Stromal Cells; BM-MSCs: Bone Marrow Mesenchymal Stromal Cells.
Signaling Pathways
The interaction between FLT3, its inhibitors, and the stromal cell microenvironment involves complex signaling cascades. The following diagram illustrates the canonical FLT3 signaling pathway and points of stromal cell-mediated resistance.
Caption: FLT3 signaling pathway and stromal resistance mechanisms.
Experimental Protocols
Protocol 1: Establishment of a Stromal Cell Feeder Layer
This protocol describes the establishment of a confluent stromal cell layer to serve as a feeder for subsequent co-culture experiments.
Materials:
-
Human or murine stromal cell line (e.g., HS-5, M2-10B4) or primary mesenchymal stromal cells (MSCs)
-
Stromal cell growth medium (e.g., DMEM with 10% FBS)
-
Tissue culture plates (e.g., 6-well, 12-well, or 96-well)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture stromal cells in their recommended growth medium.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin and centrifuge the cells.
-
Resuspend the cell pellet in fresh growth medium and count the cells.
-
Seed the stromal cells into the desired tissue culture plates at a density that will result in a confluent monolayer within 24-48 hours.
-
Incubate the plates at 37°C and 5% CO2.
-
Once a confluent monolayer is formed, the feeder layer is ready for co-culture.
Protocol 2: Co-culture of AML Cells with Stromal Feeder Layer and this compound Treatment
This protocol details the co-culture of AML cells with the established stromal feeder layer and subsequent treatment with an FLT3 inhibitor.
Materials:
-
Confluent stromal cell feeder layer (from Protocol 1)
-
FLT3-mutated AML cell line (e.g., MOLM-14, MV4-11) or primary AML blasts
-
AML cell growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other FLT3 inhibitor) stock solution
-
Control (mono-culture) wells with AML cells only
Procedure:
-
Gently remove the growth medium from the confluent stromal cell feeder layer.
-
Wash the feeder layer once with pre-warmed PBS.
-
Prepare a suspension of AML cells in their growth medium.
-
Add the AML cell suspension to the wells containing the stromal feeder layer. The seeding density of AML cells will depend on the specific assay.
-
For mono-culture controls, seed the same number of AML cells into wells without a stromal feeder layer.
-
Allow the AML cells to settle and interact with the stromal layer for a few hours (e.g., 4-6 hours) before adding the inhibitor.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Add the this compound dilutions to the co-culture and mono-culture wells. Include a vehicle control (e.g., DMSO) for both conditions.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Cell Viability and Apoptosis
This protocol outlines methods to assess the effects of this compound on AML cell viability and apoptosis in the co-culture system.
Materials:
-
Treated co-culture and mono-culture plates (from Protocol 2)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure for Cell Viability:
-
At the end of the incubation period, follow the manufacturer's instructions for the chosen cell viability reagent.
-
For suspension AML cells in co-culture, it may be necessary to gently aspirate the supernatant containing the AML cells and transfer it to a separate plate for the viability assay to avoid interference from the adherent stromal cells.
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Procedure for Apoptosis:
-
Gently collect the AML cells from the co-culture and mono-culture wells.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and dead (Annexin V and PI positive) cells.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for a co-culture drug screening experiment.
Caption: A typical workflow for co-culture drug screening experiments.
Conclusion
Co-culture systems are invaluable tools for recapitulating the protective effects of the bone marrow microenvironment and for identifying therapeutic strategies to overcome stromal-mediated resistance to FLT3 inhibitors. The protocols and information provided herein offer a framework for researchers to design and execute robust experiments to evaluate the efficacy of novel compounds like this compound in a more physiologically relevant context. Understanding the interplay between leukemic cells, the surrounding stroma, and targeted therapies is critical for the development of more effective treatments for FLT3-mutated AML.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-expression of wild-type FLT3 attenuates the inhibitory effect of FLT3 inhibitor on FLT3 mutated leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using combination therapy to override stromal-mediated chemoresistance in mutant FLT3-positive AML: Synergism between FLT3 inhibitors, dasatinib/multi-targeted inhibitors, and JAK inhibitors: Novel combination therapy approaches to overriding stromal-mediated chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bone marrow stroma-mediated resistance to FLT3 inhibitors in FLT3-ITD AML is mediated by persistent activation of extracellular regulated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Establishing an Flt3-IN-4 Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of cases.[3][4][5] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the receptor, promoting uncontrolled cell growth and contributing to a poor prognosis.[4][6]
FLT3 inhibitors, such as the conceptual Flt3-IN-4, are designed to block the kinase activity of the FLT3 receptor, thereby inhibiting downstream signaling pathways and inducing apoptosis in leukemic cells.[7] However, the clinical efficacy of these targeted therapies is often limited by the development of drug resistance.[6][8] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and effective combination therapies.
These application notes provide a comprehensive guide for establishing and characterizing an this compound resistant cell line model in vitro. Such models are invaluable tools for studying the molecular mechanisms of drug resistance, identifying biomarkers, and evaluating novel therapeutic strategies to overcome treatment failure.[9][10] The protocols outlined below describe a stepwise approach to generating a resistant cell line through continuous drug exposure and detail the essential assays for its characterization.
Generating an this compound Resistant Cell Line
The standard method for developing a drug-resistant cell line involves culturing a parental cancer cell line in the presence of gradually increasing concentrations of the selective drug over an extended period.[9][11][12] This process selects for cells that acquire resistance mechanisms and can survive and proliferate at high drug concentrations.
Experimental Workflow for Generating Resistant Cell Line
Protocol: Inducing Drug Resistance
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound on the parental cell line (e.g., MV4-11 or MOLM-14, which harbor FLT3-ITD mutations) using a cell viability assay (see Protocol 3.1).[13]
-
Initial Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC20 or IC50.[11]
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells resume proliferation and reach 70-80% confluency, passage them into fresh medium containing the same concentration of this compound.[11]
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration for several passages, double the concentration of this compound in the culture medium.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. The process can take anywhere from 3 to 18 months.[12] It is advisable to cryopreserve cell stocks at each stage of increased resistance.[11]
-
Establishment: A resistant cell line is considered established when it can proliferate steadily in a high concentration of this compound (e.g., 10-100 times the parental IC50).
-
Stability Test: To ensure the resistance phenotype is stable, culture the resistant cells in drug-free medium for several passages (e.g., 1-3 months) and then re-determine the IC50.[13] A stable resistant line will maintain its high IC50 value.
Characterization of the Resistant Cell Line
After establishing the this compound resistant cell line, it is essential to characterize its phenotype and investigate the underlying resistance mechanisms.
Experimental Workflow for Characterization
Protocol: Cell Viability (MTT) Assay
This assay measures cell metabolic activity, which is an indicator of cell viability, to determine the IC50 of this compound.[14]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.[13]
-
Drug Treatment: Prepare serial dilutions of this compound. Replace the medium with 100 µL of fresh medium containing the various drug concentrations (from 0 µM to a high concentration, e.g., 20 µM). Include a "medium only" blank and an "untreated cells" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as (OD of treated cells / OD of untreated cells) x 100. Plot a dose-response curve to determine the IC50 value.[13]
Protocol: Western Blot Analysis
Western blotting is used to analyze protein expression levels and the activation state of signaling pathways.[15]
-
Cell Lysis: Treat parental and resistant cells with or without this compound for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-AKT, total AKT, p-ERK, total ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16][17][18]
-
Cell Treatment: Treat parental and resistant cells with this compound (at a concentration around their respective IC50s) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.[16]
-
Washing: Wash the cells once with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[19]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clear comparison between the parental and resistant cell lines.
Table 1: this compound Cytotoxicity This table compares the IC50 values of this compound against parental and the newly established resistant cell lines. A significantly higher IC50 in the resistant line confirms the resistant phenotype.[9]
| Cell Line | IC50 of this compound (nM) | Resistance Index (RI) |
| Parental (MV4-11) | 15 ± 2.5 | 1.0 |
| Resistant (MV4-11-R) | 450 ± 21.8 | 30.0 |
Table 2: Apoptosis Analysis This table shows the percentage of apoptotic cells after treatment with this compound. Resistant cells are expected to show a significantly lower percentage of apoptosis compared to parental cells.
| Cell Line | Treatment (this compound) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| Parental (MV4-11) | 0 nM (Control) | 4.1 ± 0.8 | 2.5 ± 0.5 |
| 20 nM | 35.6 ± 3.1 | 15.2 ± 2.0 | |
| Resistant (MV4-11-R) | 0 nM (Control) | 3.8 ± 0.6 | 2.9 ± 0.7 |
| 20 nM | 8.2 ± 1.1 | 5.1 ± 0.9 |
Table 3: Protein Expression/Activation Changes (Hypothetical) This table summarizes potential changes in key signaling proteins observed via Western blot. Resistant cells may show reactivation of downstream pathways despite FLT3 inhibition.[15]
| Protein | Parental + this compound | Resistant + this compound | Expected Change in Resistant Line | Possible Mechanism |
| p-FLT3 | -- | -- | No Change | FLT3 is still inhibited |
| p-STAT5 | -- | + | Maintained/Increased | Activation of bypass pathway |
| p-AKT | -- | + | Maintained/Increased | Activation of bypass pathway |
| p-ERK | -- | +/- | Variable | Pathway-dependent resistance |
(--: Strongly Inhibited; -: Inhibited; +/-: Partially Inhibited; +: Activated)
FLT3 Signaling and Resistance Mechanisms
FLT3 Signaling Pathway
Upon binding its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[20][21] This triggers the activation of several downstream signaling cascades, primarily the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which collectively promote cell proliferation and inhibit apoptosis.[1][6] this compound acts by inhibiting the receptor's kinase activity.
Potential Resistance Mechanisms
-
On-Target Resistance: Acquisition of secondary mutations in the FLT3 gene that prevent the inhibitor from binding effectively.[6]
-
Off-Target Resistance: Upregulation of parallel signaling pathways that bypass the need for FLT3 signaling, allowing survival and proliferation even when FLT3 is inhibited.[15][20] This often involves the reactivation of the PI3K/AKT or RAS/MAPK pathways through other means.[15]
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Prolonged exposure to FLT3 inhibitors leads to resistance via activation of parallel signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]
Troubleshooting & Optimization
Technical Support Center: Improving Flt3-IN-4 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Flt3-IN-4 solubility for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Solubility of this compound in DMSO [1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 57.94 | Ultrasonic assistance may be needed. Use of hygroscopic DMSO can impact solubility. |
Q2: I am observing precipitation of this compound when preparing my dosing solution. What are the common causes?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous vehicle is a frequent issue for poorly soluble compounds like many kinase inhibitors. This "fall-out" occurs because the compound is not soluble in the final aqueous formulation. The primary reasons include:
-
Low Aqueous Solubility: this compound likely has poor intrinsic solubility in water.
-
pH Effects: The pH of your vehicle may not be optimal for keeping the compound in solution. The solubility of ionizable compounds can be highly pH-dependent.
-
Vehicle Incompatibility: The chosen co-solvents or excipients in your vehicle may not be sufficient to maintain solubility.
-
Concentration Too High: The desired final concentration for your in vivo study may exceed the solubility limit of this compound in your chosen formulation.
Q3: What are some recommended starting formulations for in vivo studies with this compound?
A3: For poorly soluble kinase inhibitors, several formulation strategies can be employed. Below are some commonly used vehicles for oral and parenteral administration. It is critical to perform small-scale formulation trials to assess the physical and chemical stability of this compound in the selected vehicle before proceeding to animal studies.
Commonly Used Vehicles for Poorly Soluble Kinase Inhibitors
| Vehicle Composition | Route of Administration | Considerations |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Intravenous (IV), Intraperitoneal (IP) | A common starting point for parenteral administration.[2] |
| 10% DMSO, 90% Corn Oil | Oral (PO), IP | Suitable for lipophilic compounds.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | IV, IP | Cyclodextrins can enhance the solubility of hydrophobic compounds.[2] |
| 0.5% (w/v) Methylcellulose in water | PO | A simple suspension for oral dosing. Micronization of the compound can improve homogeneity. |
| 5% DMSO, 5% Solutol HS 15, 90% Saline | IV | Solutol HS 15 is a non-ionic solubilizer. |
Troubleshooting Guide
Problem: My this compound formulation is cloudy or shows visible precipitate.
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | 1. Increase the concentration of co-solvents: Gradually increase the percentage of PEG300, PEG400, or other organic solvents in your formulation. 2. Add a surfactant: Incorporate a surfactant like Tween 80 or Cremophor EL to improve wetting and form micelles. 3. Adjust the pH: If this compound has ionizable groups, determine its pKa and adjust the pH of the vehicle to a range where the ionized (and typically more soluble) form predominates. |
| Precipitation on Dilution | 1. Change the order of addition: When preparing the formulation, add the components in a specific sequence. For example, dilute the DMSO stock with the co-solvent before adding the aqueous component. 2. Use a higher concentration of the organic solvent in the initial dilution step. |
| Formulation Instability | 1. Assess stability over time: Prepare the formulation and observe it at room temperature and 4°C for several hours to check for delayed precipitation. 2. Consider more advanced formulation approaches: If simple co-solvent systems fail, explore techniques like microemulsions, nanosuspensions, or solid dispersions. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration
This protocol is a general starting point for a common co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Use sonication if necessary to fully dissolve the compound.
-
In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound DMSO stock solution and vortex thoroughly.
-
Add the required volume of Tween 80 to the mixture and vortex until homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration and volume.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness.
Example Formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline): [2]
To prepare 1 mL of a 1 mg/mL this compound solution:
-
Start with a 25 mg/mL this compound stock in DMSO.
-
Take 40 µL of the this compound stock solution.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 510 µL of sterile saline.
Protocol 2: Preparation of a Nanosuspension by Precipitation
This method can increase the dissolution rate and saturation solubility of a compound.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., acetone, methanol)
-
An aqueous solution containing a stabilizer (e.g., 0.5% HPMC, 0.2% Tween 80)
Procedure:
-
Dissolve this compound in the organic solvent to create a concentrated solution.
-
Prepare the aqueous stabilizer solution.
-
Under high-speed homogenization or stirring, rapidly inject the organic solution of this compound into the aqueous stabilizer solution.
-
The compound will precipitate as nanoparticles.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting nanosuspension can be concentrated or diluted as needed for dosing.
Visualizations
Flt3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway.
Experimental Workflow for Improving this compound Solubility
Caption: Decision workflow for solubility enhancement.
Troubleshooting Logic for Formulation Precipitation
Caption: Troubleshooting decision tree for precipitation.
References
Technical Support Center: Flt3-IN-4 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Flt3-IN-4 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally effective inhibitor of Fms-like tyrosine kinase 3 (FLT3). It is designed for treating acute myelogenous leukemia (AML).[1] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][3][4] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), can lead to constitutive activation of the kinase, promoting uncontrolled cell growth and survival in AML.[2] this compound acts by binding to the ATP-binding site of the FLT3 kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as STAT5, MAPK, and AKT, which are critical for leukemia cell proliferation and survival.[2][3]
Q2: In which cell lines is this compound expected to be most effective?
This compound is particularly effective in AML cell lines that harbor activating FLT3 mutations, most notably the FLT3-ITD mutation. Commonly used and well-characterized cell lines for testing this compound and other FLT3 inhibitors include:
-
MV4-11: This cell line is homozygous for the FLT3-ITD mutation and is highly dependent on FLT3 signaling for its proliferation and survival, making it a sensitive model for evaluating FLT3 inhibitors.[5][6][7]
-
MOLM-13 and MOLM-14: These cell lines are also widely used as they are heterozygous for the FLT3-ITD mutation.[6][8][9]
The inhibitor is expected to be less potent in cell lines with wild-type FLT3 or in those that do not rely on FLT3 signaling for their growth.
Q3: How should I prepare and store this compound stock solutions?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] To ensure complete dissolution, gentle warming or brief sonication can be applied. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability.[10] When preparing working solutions, dilute the DMSO stock in cell culture medium. It is crucial to keep the final DMSO concentration in the cell culture below 0.5% (ideally below 0.1%) to minimize solvent-induced cytotoxicity.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (IC50 values).
Possible Cause 1: Compound Solubility and Stability
-
Recommendation: Ensure that this compound is fully dissolved in the stock solution and does not precipitate when diluted in the cell culture medium. Visually inspect for any precipitates after dilution. If solubility is a concern, consider preparing a fresh stock solution and using a step-wise dilution method. The stability of this compound in aqueous media over the course of a long experiment should also be considered, as degradation can lead to a decrease in effective concentration.
Possible Cause 2: Cell Culture Conditions
-
Recommendation: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. High cell densities can sometimes reduce the apparent potency of an inhibitor. Ensure cells are in the logarithmic growth phase at the time of treatment.[11]
Possible Cause 3: Assay-Specific Variability
-
Recommendation: For cell viability assays like MTT or MTS, ensure uniform cell seeding and avoid "edge effects" in multi-well plates by not using the outer wells or by filling them with sterile PBS or media.[11] Adhere to consistent incubation times for both compound treatment and the addition of assay reagents.[11]
Possible Cause 4: Discrepancy between Biochemical and Cellular Assays
-
Recommendation: It is common for inhibitors to show higher potency in biochemical (enzymatic) assays compared to cell-based assays.[11] This can be due to factors such as high intracellular ATP concentrations competing with the inhibitor, cell membrane permeability, and efflux pumps.[11] When comparing results, ensure that the assay conditions are as similar as possible.
Issue 2: High background or unexpected off-target effects.
Possible Cause 1: Non-specific Inhibition
-
Recommendation: At higher concentrations, small molecule inhibitors can exhibit off-target effects. Perform dose-response experiments over a wide range of concentrations to identify a specific inhibitory window. If off-target effects are suspected, consider testing the inhibitor in a FLT3-negative cell line to assess non-specific cytotoxicity.
Possible Cause 2: Purity of the Compound
-
Recommendation: Impurities in the compound preparation could lead to unexpected biological activity. Ensure that the this compound used is of high purity.
Issue 3: Difficulty in detecting changes in FLT3 phosphorylation.
Possible Cause 1: Antibody Quality
-
Recommendation: Verify the specificity and optimal dilution of the phospho-FLT3 and total-FLT3 antibodies used for western blotting. Use a positive control, such as a cell line known to have high basal FLT3 phosphorylation (e.g., MV4-11), and a negative control (e.g., a FLT3-negative cell line).
Possible Cause 2: Insufficient Inhibition
-
Recommendation: The concentration of this compound may be too low to achieve detectable inhibition of phosphorylation. Perform a dose-response experiment to determine the IC50 for the inhibition of FLT3 phosphorylation.
Possible Cause 3: Timing of the Assay
-
Recommendation: The inhibition of FLT3 phosphorylation can be a rapid event. Consider shorter incubation times with the inhibitor (e.g., 1-4 hours) to observe the maximal effect on phosphorylation before downstream cellular events occur.
Quantitative Data Summary
| Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) in MV4-11 | Cellular IC50 (nM) in MOLM-13 |
| This compound | FLT3 | 7 | 0.089 ± 0.001 | 0.022 ± 0.003 |
Data compiled from MedchemExpress product information.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium. Allow the cells to acclimate for a few hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the desired concentrations of this compound to the cell cultures. Include a vehicle control (DMSO only) and a positive control (e.g., another known FLT3 inhibitor).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot for FLT3 Phosphorylation
-
Cell Treatment: Seed MV4-11 or MOLM-13 cells in a 6-well plate at a density that will allow them to reach about 70-80% confluency at the time of lysis. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells once with cold PBS and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FLT3 (e.g., p-FLT3 Tyr589/591) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: A diagram of the FLT3 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-omics integration reveals immune hallmarks and biomarkers associated with FLT3 inhibitor sensitivity in FLT3-mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
identifying and mitigating Flt3-IN-4 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Flt3-IN-4, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the on-target potency of this compound?
A1: this compound is a highly potent inhibitor of FLT3 kinase with a reported half-maximal inhibitory concentration (IC50) of 7 nM in biochemical assays. In cellular assays, it demonstrates even greater potency, with IC50 values of 0.089 nM in the MV4-11 acute myeloid leukemia (AML) cell line and 0.022 nM in the Molm-13 AML cell line[1].
Q2: What are the known primary off-targets of this compound?
A2: The primary known off-target for many FLT3 inhibitors is the structurally related c-Kit kinase. However, this compound exhibits a favorable selectivity profile, with over 40-fold greater selectivity for FLT3 compared to c-Kit[2]. While a comprehensive kinase panel screen for this compound is not publicly available, researchers should be aware that inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold can sometimes interact with other kinases.
Q3: What are the expected on-target cellular effects of this compound treatment?
A3: In FLT3-mutated AML cell lines such as MV4-11 and Molm-13, this compound treatment is expected to inhibit the autophosphorylation of FLT3. This leads to the suppression of downstream signaling pathways, primarily the STAT5 and MAPK/ERK pathways. Consequently, researchers should observe a dose-dependent decrease in phosphorylated STAT5 (p-STAT5) and phosphorylated ERK (p-ERK). Phenotypically, this inhibition of signaling should result in cell cycle arrest at the G0/G1 phase and the induction of apoptosis[2].
Q4: I am observing a phenotype that is inconsistent with FLT3 inhibition. Could this be an off-target effect?
A4: Yes, unexpected phenotypes are often the first indication of off-target activity. While this compound is selective, at higher concentrations or in certain cellular contexts, it may inhibit other kinases. To investigate this, it is crucial to perform control experiments. These can include using a structurally different FLT3 inhibitor to see if the phenotype is reproducible, or conducting rescue experiments. A thorough dose-response analysis is also recommended to distinguish on-target from off-target effects, as the latter often occur at higher concentrations.
Q5: How can I experimentally validate a suspected off-target effect?
Troubleshooting Guides
Guide 1: Unexpected Cell Toxicity at Low Nanomolar Concentrations
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity in cell lines that do not express mutated FLT3. | Off-target toxicity. | 1. Confirm the absence of FLT3 expression and activation in your cell line via Western Blot or qPCR. 2. Perform a kinome-wide screen to identify potential off-target kinases that might be essential for the survival of your specific cell line. 3. Compare the cytotoxic effects with a structurally unrelated FLT3 inhibitor. |
| Cell death is not accompanied by a decrease in p-STAT5 or p-ERK. | The observed toxicity is independent of the FLT3 signaling pathway and likely due to an off-target effect. | 1. Investigate other cell death pathways (e.g., through caspase cleavage assays for apoptosis, or markers for necroptosis or autophagy). 2. Use a lower concentration of this compound that is sufficient to inhibit p-FLT3 without causing widespread toxicity. |
Guide 2: Inconsistent Results Across Different AML Cell Lines
| Observation | Potential Cause | Recommended Action |
| This compound is highly potent in MV4-11 and Molm-13 cells, but less effective in other FLT3-mutated AML cell lines. | 1. Differences in the specific FLT3 mutation (e.g., ITD vs. TKD). 2. Varying levels of expression of off-target kinases that may influence inhibitor sensitivity. 3. Activation of compensatory signaling pathways. | 1. Sequence the FLT3 gene in your cell lines to confirm the mutation status. 2. Profile the kinome of your panel of AML cell lines to identify differences in the expression of potential off-target or resistance-conferring kinases. 3. Perform a phosphoproteomics study to identify any compensatory signaling pathways that are activated upon this compound treatment. |
Guide 3: Lack of Downstream Signaling Inhibition Despite High Inhibitor Concentration
| Observation | Potential Cause | Recommended Action |
| No significant decrease in p-STAT5 or p-ERK levels after treatment with this compound at concentrations above the reported IC50. | 1. Poor cell permeability of the compound in your specific cell line. 2. Rapid degradation of the compound in cell culture media. 3. The signaling pathway is constitutively active downstream of FLT3 or through a parallel pathway in your cell line. | 1. Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled analog to confirm target engagement within the cell. 2. Measure the stability of this compound in your cell culture media over the time course of your experiment using LC-MS. 3. Treat with inhibitors of upstream activators of STAT5 and ERK (e.g., JAK inhibitors or MEK inhibitors) to confirm the dependency of these pathways on upstream signaling. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| FLT3 | Biochemical | 7 | [1] |
| FLT3 (in MV4-11 cells) | Cellular | 0.089 | [1][2] |
| FLT3 (in Molm-13 cells) | Cellular | 0.022 | [1][2] |
Table 2: Selectivity Profile of this compound
| Off-Target | Selectivity (Fold vs. FLT3) | Implication | Reference |
| c-Kit | >40 | Reduced risk of myelosuppression compared to less selective inhibitors. | [2] |
Experimental Protocols
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for this compound
This protocol is adapted for determining the biochemical IC50 of this compound against FLT3 kinase.
Materials:
-
FLT3 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer
-
This compound (serial dilutions)
-
384-well plate
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a 3X solution of this compound serial dilutions in the kinase buffer.
-
Prepare a 3X mixture of the FLT3 kinase and the Eu-anti-Tag antibody in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated STAT5 and ERK
This protocol is for assessing the on-target cellular activity of this compound.
Materials:
-
MV4-11 or Molm-13 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MV4-11 or Molm-13 cells and allow them to attach or grow to the desired density.
-
Treat the cells with a dose range of this compound for the desired time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits FLT3 signaling pathways.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Optimizing Flt3-IN-4 Concentration for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Flt3-IN-4 for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. In normal hematopoiesis, the binding of the FLT3 ligand to the FLT3 receptor induces its dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/Akt, Ras/MEK/MAPK, and STAT5. These pathways are crucial for the survival, proliferation, and differentiation of hematopoietic stem and progenitor cells. However, in certain hematological malignancies like acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive, ligand-independent activation of the receptor, promoting uncontrolled cell growth. This compound competitively binds to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of the downstream signaling cascades, thereby inhibiting the proliferation of cancer cells driven by aberrant FLT3 signaling.
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, the IC50 of this compound is in the low nanomolar range for sensitive AML cell lines. For initial experiments, a concentration range of 1 nM to 100 nM is a reasonable starting point.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically provided as a powder. It is recommended to dissolve it in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity in Long-Term Experiments
Possible Cause 1: Inhibitor Instability or Degradation.
-
Troubleshooting Steps:
-
Check Compound Stability: While specific data on the stability of this compound in cell culture media over extended periods is limited, it is a common issue with small molecule inhibitors. To assess stability, you can incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 24, 48, 72 hours) and then test its activity in a short-term viability assay.
-
Frequent Media Changes: To counteract potential degradation, it is advisable to perform frequent media changes with freshly prepared this compound. For experiments lasting several days, consider replacing the media every 24-48 hours.
-
Possible Cause 2: Development of Cellular Resistance.
-
Troubleshooting Steps:
-
Monitor Cell Morphology and Growth: Observe the cells daily for any changes in morphology or growth rate. The emergence of a subpopulation of rapidly proliferating cells may indicate the development of resistance.
-
Verify Target Inhibition: After a prolonged treatment period, re-assess the phosphorylation status of FLT3 and its downstream targets (e.g., p-STAT5, p-ERK) via Western blot to confirm that this compound is still effectively inhibiting its target.
-
Investigate Resistance Mechanisms: If resistance is suspected, you can investigate potential mechanisms such as:
-
On-target mutations: Sequence the FLT3 gene in the resistant cell population to identify any secondary mutations in the kinase domain that may prevent this compound binding.
-
Activation of bypass signaling pathways: Analyze the activation status of alternative survival pathways, such as the PI3K/Akt or Ras/MEK/MAPK pathways, which can compensate for FLT3 inhibition.[1][2]
-
-
Issue 2: Increased Cell Death or Cytotoxicity at a Previously Optimal Concentration
Possible Cause 1: Cumulative Toxicity.
-
Troubleshooting Steps:
-
Perform a Long-Term Cytotoxicity Assay: The optimal concentration determined in a short-term assay (e.g., 72 hours) may be too high for long-term experiments. It is crucial to perform a long-term cytotoxicity assay (e.g., 5-7 days or longer) with a range of this compound concentrations to determine the optimal concentration that maintains efficacy while minimizing cytotoxicity over the desired experimental duration.
-
Lower the Concentration: If significant cell death is observed, try reducing the concentration of this compound. Even a lower concentration may be effective in the long run due to continuous exposure.
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting Steps:
-
Consult Kinase Profiling Data: If available, review kinome-wide screening data for this compound to identify potential off-target kinases that might be affected, especially at higher concentrations.
-
Use a Structurally Different FLT3 Inhibitor: As a control, treat your cells with another potent and selective FLT3 inhibitor with a different chemical scaffold. If similar off-target effects are observed, it might be a class effect of FLT3 inhibition in your specific cell model.
-
Data Presentation
Table 1: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | FLT3 Status | IC50 (nM) |
| MV4-11 | FLT3-ITD | 0.089 |
| Molm-13 | FLT3-ITD | 0.022 |
Data is illustrative and should be confirmed in your experimental system.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol describes a method to assess the long-term effect of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding: Seed your cells in a 96-well plate at a low density that allows for logarithmic growth over the entire experimental period (e.g., 7-10 days).
-
Inhibitor Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 1 µM) to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Media and Inhibitor Refreshment: Every 48-72 hours, carefully aspirate half of the medium from each well and replace it with fresh medium containing the same concentration of this compound. This ensures a continuous supply of nutrients and active inhibitor.
-
Viability Measurement: At desired time points (e.g., day 3, 5, 7, and 10), add resazurin solution to a set of wells for each condition and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control at each time point and plot the cell viability against the this compound concentration to determine the long-term IC50.
Protocol 2: Monitoring FLT3 Signaling Pathway Inhibition
This protocol outlines the steps to monitor the inhibition of the FLT3 signaling pathway in response to long-term this compound treatment.
-
Cell Treatment: Treat your cells with the desired concentration of this compound for the intended duration (e.g., 1, 3, 5, and 7 days), refreshing the media and inhibitor every 48 hours.
-
Cell Lysis: At each time point, harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, and total ERK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins in treated samples to the vehicle control to assess the extent and duration of pathway inhibition.
Mandatory Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a long-term cell viability assay.
Caption: Logical workflow for troubleshooting acquired resistance to this compound.
References
Technical Support Center: Overcoming Acquired Resistance to Flt3-IN-4 in AML Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Flt3-IN-4 and other FLT3 inhibitors in Acute Myeloid Leukemia (AML) cell lines.
Troubleshooting Guides
Problem 1: Decreased sensitivity of AML cells to this compound over time.
Question: My FLT3-mutated AML cell line (e.g., MOLM-13, MV4-11), which was initially sensitive to this compound, now requires a higher concentration of the inhibitor to induce apoptosis or inhibit proliferation. What could be the cause, and how can I investigate it?
Answer: This is a classic sign of acquired resistance. The underlying mechanisms can be broadly categorized into on-target and off-target resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Experiment: Perform a dose-response curve using a cell viability assay (e.g., MTT or CellTiter-Glo®) to compare the IC50 value of this compound in your current cell line versus the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration confirms resistance.
-
Expected Outcome: The resistant cell line will exhibit a higher IC50 value.
-
-
Investigate On-Target Resistance (Secondary FLT3 Mutations):
-
Investigate Off-Target Resistance (Bypass Signaling Pathway Activation):
-
Experiment: Use western blotting to probe for the activation (phosphorylation) of key proteins in alternative survival pathways. Commonly upregulated pathways include:
-
AXL signaling: Probe for phosphorylated AXL (p-AXL).[1]
-
RAS/MAPK pathway: Probe for phosphorylated MEK (p-MEK) and ERK (p-ERK).[4][5] Activating mutations in NRAS can also be a cause.[4][6]
-
PI3K/AKT pathway: Probe for phosphorylated AKT (p-AKT).[1][4]
-
STAT5 signaling: Probe for phosphorylated STAT5 (p-STAT5).[1][7]
-
PIM Kinase upregulation: Check for increased expression of PIM-1 kinase.[1][8]
-
-
Workflow Diagram:
Caption: Workflow for investigating this compound resistance.
-
Problem 2: My combination therapy to overcome resistance is not working.
Question: I've identified a potential bypass pathway (e.g., AXL activation) and am using a combination of this compound and a specific inhibitor (e.g., an AXL inhibitor), but I'm not seeing a synergistic effect. What could be wrong?
Answer: Lack of synergy in combination therapies can be due to several factors, including suboptimal dosing, inappropriate scheduling, or the presence of multiple resistance mechanisms.
Troubleshooting Steps:
-
Verify Target Engagement:
-
Experiment: Treat the resistant cells with the second inhibitor alone and perform a western blot to confirm that it is inhibiting its intended target (e.g., for an AXL inhibitor, check for a decrease in p-AXL).
-
Troubleshooting: If the target is not inhibited, the inhibitor may be inactive, or the concentration may be too low.
-
-
Optimize Dosing and Scheduling:
-
Experiment: Perform a synergy screen using a checkerboard titration of both this compound and the second inhibitor. This will help you identify synergistic, additive, or antagonistic concentration ranges.
-
Troubleshooting: The timing of drug addition might matter. Consider pre-treating with one inhibitor before adding the second.
-
-
Investigate Additional Resistance Mechanisms:
-
Experiment: It's possible that the cells have developed multiple bypass pathways. Perform a broader analysis of signaling pathways using a phospho-kinase array or by western blotting for other common resistance pathways (RAS/MAPK, PI3K/AKT, etc.).
-
Logical Diagram:
Caption: Strategies to overcome this compound resistance.
-
FAQs
Q1: What are the most common mechanisms of acquired resistance to FLT3 inhibitors? A1: The most common mechanisms include:
-
On-target secondary mutations in the FLT3 gene, such as those at the D835 residue in the activation loop or the F691L "gatekeeper" residue.[1][2] These mutations can prevent the inhibitor from binding effectively.
-
Off-target resistance through the activation of bypass signaling pathways that promote cell survival independently of FLT3. Common pathways include AXL, RAS/MAPK, PI3K/AKT, and STAT5.[1][4][5] Upregulation of kinases like PIM-1 is also a known mechanism.[1][8]
Q2: How can I generate a this compound resistant AML cell line for my experiments? A2: A standard method is to culture a sensitive FLT3-mutated AML cell line (e.g., MOLM-13) in the continuous presence of this compound. Start with a low concentration (e.g., near the IC20) and gradually increase the concentration over several weeks to months as the cells adapt and become resistant. Periodically check the IC50 to monitor the development of resistance.
Q3: Are there combination strategies that have shown promise in overcoming resistance? A3: Yes, several combination strategies are being explored:
-
Dual FLT3/AXL inhibition: Combining a FLT3 inhibitor with an AXL inhibitor like DAXL-88 has shown synergistic effects in resistant cell lines.[1]
-
Dual FLT3/PIM inhibition: Pan-PIM inhibitors can induce apoptosis in FLT3 inhibitor-resistant cells.[1]
-
FLT3 and CDK4/6 inhibition: CDK4/6 inhibitors like palbociclib can induce cell cycle arrest and apoptosis in resistant cells.[1][9]
-
FLT3 and JAK2 inhibition: Dual inhibitors like pacritinib can simultaneously target FLT3 and JAK2-mediated signaling.[1]
-
FLT3 and BET inhibition: BET inhibitors can reduce the transcription of survival genes like MYC, showing synergy with FLT3 inhibitors.[1]
Data Presentation
Table 1: Combination Strategies to Overcome FLT3 Inhibitor Resistance
| Combination Target | Example Inhibitor(s) | Rationale / Mechanism | Reference(s) |
| AXL | DAXL-88, R428 | AXL activation is a common bypass pathway that reactivates ERK and STAT5 signaling. | [1][10] |
| PIM Kinases | SGI-1776 (pan-PIM) | PIM-1 is upregulated downstream of FLT3-ITD and promotes cell survival. | [1][8] |
| CDK4/6 | Palbociclib, Abemaciclib | Induces cell cycle arrest and apoptosis in resistant cells. | [1][9] |
| JAK2 | Pacritinib | Dual inhibition of FLT3 and JAK2-mediated signaling pathways. | [1] |
| HDAC | Compound 25h (dual FLT3/HDACi) | Dual inhibition shows potent anti-proliferative effects on resistant cells. | [1] |
| Tubulin | KX2-391 (dual FLT3/Tubulin) | Effective against resistant mutations at D835 and F691 sites. | [1][10] |
| BCL-2 | Venetoclax | Targets the anti-apoptotic machinery, showing synergy with FLT3 inhibition. | [8][10] |
| BET | PLX51107, MRX-2843 | Reduces transcription of pro-survival genes like MYC. | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed Cells: Plate AML cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of appropriate culture medium.
-
Drug Treatment: Add serial dilutions of this compound (and/or a second inhibitor for combination studies) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with inhibitors for the desired time, then harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-FLT3, FLT3, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway Diagram
Caption: FLT3 signaling pathway and points of resistance.
References
- 1. Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia [mdpi.com]
- 2. [PDF] Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 3. Reversal of Acquired Drug Resistance in FLT3-mutated Acute Myeloid Leukemia Cells via Distinct Drug Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - ProQuest [proquest.com]
- 6. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Flt3-IN-4 and Other FLT3 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with Flt3-IN-4 and other small molecule FLT3 inhibitors in cell culture media.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What are the potential causes?
A1: A lack of inhibitory effect from a small molecule inhibitor like this compound in cell-based assays can stem from several factors. These often relate to the compound's stability and bioavailability in the experimental setup.[1] Key possibilities include:
-
Poor Compound Stability: The inhibitor may be chemically unstable in the complex, aqueous environment of the cell culture medium and could be degrading before it can effectively engage its target.[1]
-
Low Solubility: The compound might be precipitating out of the solution at the concentration used, reducing the effective concentration available to the cells.
-
Suboptimal Concentration: The concentration of the inhibitor may be too low to achieve the desired biological effect. It is often recommended to use a concentration 5 to 10 times higher than the known IC50 or Ki value to ensure complete inhibition.
-
Cell Permeability Issues: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, FLT3.
-
Efflux Pump Activity: The compound could be actively transported out of the cells by efflux pumps, preventing it from reaching an effective intracellular concentration.[1]
-
Off-Target Effects: At higher concentrations, some inhibitors may exhibit off-target effects that can mask the intended inhibitory activity.[2]
Q2: I suspect my this compound is precipitating in the cell culture medium. How can I confirm this and what can I do to prevent it?
A2: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, especially for hydrophobic compounds.
Confirmation:
-
Visual Inspection: Carefully inspect the culture wells, especially after adding the inhibitor, for any visible precipitate or cloudiness. This can be done using a light microscope.
-
Centrifugation: Prepare a solution of this compound in your cell culture medium at the working concentration. Centrifuge the solution at high speed and check for a pellet.
Prevention:
-
Optimize Solvent and Dilution: Most inhibitors are dissolved in an organic solvent like DMSO to create a concentrated stock solution. To prevent precipitation when adding to the aqueous medium, it is best to make intermediate dilutions in the same organic solvent before the final dilution into the medium. The final concentration of the organic solvent in the culture medium should typically be kept low (e.g., <0.1% DMSO) to avoid solvent-induced toxicity.
-
Test Lower Concentrations: A dose-response experiment can help determine the optimal concentration range where the inhibitor is effective without precipitating.
-
Solubilizing Agents: In some cases, the use of solubilizing agents may be considered, but their potential effects on the cells and the experiment must be carefully evaluated.
Q3: How can I assess the stability of this compound in my specific cell culture medium?
A3: Assessing the stability of your inhibitor in the experimental conditions is crucial for interpreting your results. A common method involves incubating the compound in the cell culture medium over a time course and then measuring its concentration.
Experimental Workflow:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium at the desired working concentration.
-
Incubation: Incubate the solution under the same conditions as your cell culture experiment (e.g., 37°C, 5% CO2).
-
Sampling: Collect aliquots of the medium at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the concentration of the intact this compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and half-life in the medium.
Below is a diagram illustrating this experimental workflow.
References
Technical Support Center: Flt3-IN-4 Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel FLT3 inhibitor, Flt3-IN-4, in animal models. The information is designed to help anticipate and mitigate potential toxicities and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally effective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. Its primary mechanism of action is to block the ATP-binding site of the FLT3 kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells, particularly in Acute Myeloid Leukemia (AML) with FLT3 mutations.
Q2: What are the expected toxicities of this compound in animal models based on its drug class?
A2: As a tyrosine kinase inhibitor (TKI) targeting FLT3, this compound may exhibit a toxicity profile similar to other FLT3 inhibitors. The most anticipated toxicities in animal models include:
-
Myelosuppression: Inhibition of wild-type FLT3 and structurally related kinases like c-Kit can lead to a decrease in hematopoietic stem and progenitor cell proliferation, resulting in neutropenia, thrombocytopenia, and anemia.
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common side effects of TKIs.
-
Cardiotoxicity: Some FLT3 inhibitors have been associated with cardiac side effects, including QTc interval prolongation.
-
Hepatotoxicity: Elevation of liver enzymes can occur.
Q3: What are the key considerations for designing an in vivo efficacy study with this compound?
A3: Key considerations for an in vivo study include:
-
Animal Model Selection: Utilize appropriate AML xenograft or genetically engineered mouse models expressing FLT3 mutations (e.g., FLT3-ITD).
-
Dose and Schedule: Determine the optimal dose and administration schedule through pilot dose-range finding studies to balance efficacy and toxicity.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure with target inhibition and anti-tumor effect.
-
Toxicity Monitoring: Implement a comprehensive monitoring plan for the expected toxicities.
Troubleshooting Guides
Managing Myelosuppression
Myelosuppression is a common on-target toxicity of FLT3 inhibitors due to their effect on normal hematopoietic cells.
Observed Issue: Significant decrease in complete blood counts (CBCs) - neutropenia, thrombocytopenia, and/or anemia.
Troubleshooting Steps:
| Mitigation Strategy | Detailed Protocol | Expected Outcome |
| Dose Reduction/Interruption | If severe cytopenias are observed (e.g., >50% reduction from baseline), consider reducing the dose of this compound by 25-50% or interrupting dosing for a short period (e.g., 3-5 days) to allow for hematopoietic recovery. | Restoration of peripheral blood counts to acceptable levels. |
| Supportive Care | Administer growth factors such as Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate neutrophil recovery. For anemia, consider erythropoietin-stimulating agents or blood transfusions. | Amelioration of cytopenias and improved overall animal health. |
| Intermittent Dosing Schedule | Instead of continuous daily dosing, explore intermittent schedules (e.g., 5 days on/2 days off, or 2 weeks on/1 week off) to provide recovery periods for the bone marrow. | Reduced cumulative myelosuppression while potentially maintaining anti-tumor efficacy. |
| Prophylactic Co-medication | Pre-treatment with a short course of a cytoprotective agent prior to this compound administration could be explored to induce transient quiescence in hematopoietic stem cells, making them less susceptible to the inhibitor's effects. | Protection of normal hematopoietic progenitors from this compound-induced toxicity. |
Experimental Workflow for Investigating Myelosuppression Mitigation
Caption: Workflow for managing this compound induced myelosuppression.
Managing Gastrointestinal (GI) Toxicity
GI toxicity is a frequent off-target effect of many TKIs.
Observed Issue: Diarrhea, weight loss, dehydration, and reduced food intake.
Troubleshooting Steps:
| Mitigation Strategy | Detailed Protocol | Expected Outcome |
| Anti-diarrheal Agents | Administer loperamide or other anti-diarrheal agents as needed. Ensure proper hydration with subcutaneous fluid administration. | Control of diarrhea and prevention of dehydration. |
| Dietary Modification | Provide a highly palatable and easily digestible diet. Supplement with nutritional support if significant weight loss occurs. | Maintenance of body weight and improved nutritional status. |
| Dose Adjustment | Similar to myelosuppression, a dose reduction or temporary interruption of this compound can alleviate GI symptoms. | Reduction in the severity of GI side effects. |
| Formulation Optimization | Investigate different vehicle formulations for oral administration to potentially improve local GI tolerance. | Improved drug tolerability and reduced local irritation. |
Logical Relationship for GI Toxicity Management
Caption: Decision tree for managing GI toxicity in animal models.
Monitoring for Cardiotoxicity
While less common with more specific inhibitors, cardiotoxicity remains a potential concern.
Observed Issue: Changes in electrocardiogram (ECG) parameters (e.g., QTc prolongation), or signs of cardiac distress.
Troubleshooting Steps:
| Mitigation Strategy | Detailed Protocol | Expected Outcome |
| Baseline and On-study ECG Monitoring | Perform baseline ECG measurements prior to study initiation and monitor regularly (e.g., weekly) during the treatment period, especially at peak plasma concentrations. | Early detection of potential cardiac liabilities. |
| Dose Correlation | Correlate the incidence and severity of any cardiac events with the administered dose of this compound to establish a dose-response relationship. | Identification of a maximum tolerated dose with an acceptable cardiac safety profile. |
| Histopathological Analysis | At the end of the study, perform a thorough histopathological examination of cardiac tissue to identify any signs of myocardial damage. | Definitive assessment of potential cardiotoxic effects at the tissue level. |
Experimental Protocols
Protocol 1: In Vivo Efficacy and Toxicity Assessment of this compound in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) engrafted with a human AML cell line harboring a FLT3-ITD mutation (e.g., MV4-11).
-
This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound orally once or twice daily at predetermined dose levels.
-
-
Efficacy Evaluation:
-
Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for disseminated disease).
-
Calculate tumor growth inhibition.
-
-
Toxicity Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Collect blood samples for complete blood counts (CBCs) and serum chemistry analysis at baseline and at regular intervals.
-
Perform ECG monitoring if cardiotoxicity is a concern.
-
-
Pharmacokinetic (PK) Analysis:
-
Collect plasma samples at various time points after this compound administration to determine drug exposure.
-
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor and/or bone marrow samples to assess the inhibition of FLT3 phosphorylation and downstream signaling pathways (e.g., p-STAT5, p-ERK) by Western blot or flow cytometry.
-
Signaling Pathway
FLT3 Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the FLT3 receptor, blocking key downstream signaling pathways.
Technical Support Center: The Impact of FLT3 Ligand on Flt3-IN-4 Efficacy
This technical support resource is designed for researchers, scientists, and drug development professionals investigating the efficacy of Flt3-IN-4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, particularly concerning the influence of the FLT3 ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces its dimerization and autophosphorylation, activating downstream signaling pathways like PI3K/Akt and RAS/MAPK that are crucial for the proliferation and survival of hematopoietic cells.[2][3] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in FLT3 can lead to ligand-independent constitutive activation of the receptor, driving uncontrolled cell growth.[4] this compound is designed to inhibit this kinase activity.
Q2: How does the FLT3 ligand (FL) affect the efficacy of FLT3 inhibitors?
The presence of the FLT3 ligand can significantly reduce the efficacy of FLT3 inhibitors.[5][6] This is considered a mechanism of primary resistance.[3] The ligand competes for binding to the FLT3 receptor, and its presence can lead to persistent activation of the FLT3 signaling pathway even when an inhibitor is present.[2][7] This is particularly relevant in the bone marrow microenvironment, where stromal cells secrete FL, potentially protecting leukemic cells from the cytotoxic effects of FLT3 inhibitors.[3]
Q3: Why might I observe a discrepancy between in vitro potency and in vivo results with this compound?
A common reason for discrepancies between in vitro and in vivo efficacy is the presence of elevated levels of FLT3 ligand in the in vivo environment. Clinical studies have shown that plasma concentrations of FLT3 ligand can increase significantly in patients undergoing chemotherapy.[6] This surge in the natural ligand can antagonize the inhibitory action of this compound, leading to a less pronounced therapeutic effect than what might be predicted from in vitro assays conducted in the absence of the ligand.
Q4: Are there different types of FLT3 inhibitors, and does the ligand impact them differently?
Yes, FLT3 inhibitors can be broadly classified into Type I and Type II. The impact of the FLT3 ligand is a relevant consideration for both types as it can promote receptor activation. The sustained signaling mediated by the ligand can be a resistance mechanism to FLT3 inhibitors in general.[7][8]
Troubleshooting Guide
Problem: this compound shows lower than expected efficacy in our cell-based assays.
-
Possible Cause 1: Presence of endogenous FLT3 ligand in serum-containing media.
-
Troubleshooting Step: Fetal bovine serum (FBS) and other serum supplements can contain variable amounts of growth factors, including the FLT3 ligand. To ensure a controlled experimental environment, consider using a serum-free medium or a medium with a very low serum concentration. Alternatively, you can quantify the baseline FLT3 ligand concentration in your culture medium.
-
-
Possible Cause 2: Co-culture with ligand-secreting cells.
-
Troubleshooting Step: If you are using a co-culture system, for instance with stromal cells, these cells may be secreting FLT3 ligand. It is advisable to measure the ligand concentration in the conditioned medium from your co-culture to understand its potential impact on this compound's efficacy.
-
-
Possible Cause 3: The cell line used has low dependence on FLT3 signaling.
-
Troubleshooting Step: Confirm that the cell line you are using is indeed dependent on FLT3 signaling for proliferation and survival. You can do this by assessing the phosphorylation status of FLT3 and its downstream targets (e.g., STAT5, ERK, Akt) with and without this compound treatment.
-
Problem: We are observing variability in our experimental results when testing this compound.
-
Possible Cause 1: Inconsistent concentrations of exogenous FLT3 ligand.
-
Troubleshooting Step: If you are intentionally adding exogenous FLT3 ligand to your assays, ensure that the ligand is properly reconstituted, stored, and added at a consistent final concentration across all relevant wells and experiments. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell density and confluence.
-
Troubleshooting Step: Cell density can influence the autocrine and paracrine signaling within a cell culture. Standardize your cell seeding density for all experiments to ensure reproducibility.
-
Quantitative Data
Table 1: Impact of Exogenous FLT3 Ligand on the Cytotoxicity of Various FLT3 Inhibitors [6]
| Inhibitor | Value | Exogenous FLT3 Ligand Concentration (ng/mL) |
| 0 | ||
| Lestaurtinib | IC50 (nM) | 3.3 |
| IC80 (nM) | 7.1 | |
| Midostaurin | IC50 (nM) | 7.2 |
| IC80 (nM) | 17 | |
| Sorafenib | IC50 (nM) | 3.3 |
| IC80 (nM) | 7.1 | |
| AC220 | IC50 (nM) | 0.38 |
| IC80 (nM) | 0.75 | |
| KW-2449 | IC50 (nM) | 28 |
| IC80 (nM) | 58 |
Table 2: Clinically Observed Plasma FLT3 Ligand Levels [6]
| Patient Group | Timing | Mean Plasma FLT3 Ligand (pg/mL) |
| Newly Diagnosed AML | Day 15 of Induction Therapy | 488 |
| Relapsed AML | Day 15 of Induction Therapy | 1148 |
| After 4th Course of Chemotherapy | Post-Treatment | 3251 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay) to Determine this compound IC50 in the Presence of FLT3 Ligand
This protocol is adapted from methodologies used to assess the impact of FLT3 ligand on inhibitor efficacy.[6]
1. Cell Seeding:
- Seed a human AML cell line with FLT3 expression (e.g., Molm-14) in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
2. Preparation of this compound and FLT3 Ligand:
- Prepare a stock solution of this compound in DMSO.
- Prepare a stock solution of recombinant human FLT3 ligand in sterile PBS or as per the manufacturer's instructions.
- Create serial dilutions of this compound in the culture medium.
- Prepare solutions of FLT3 ligand in the culture medium at various concentrations (e.g., 0 ng/mL, 1 ng/mL, 10 ng/mL, 100 ng/mL).
3. Treatment:
- To the appropriate wells, add the different concentrations of FLT3 ligand.
- Subsequently, add the serial dilutions of this compound to the wells. Include wells with cells and ligand but no inhibitor (positive control) and wells with cells and DMSO (vehicle control).
4. Incubation:
- Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
5. MTT Assay:
- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for an additional 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C.
6. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the log concentration of this compound for each FLT3 ligand concentration.
- Determine the IC50 values using non-linear regression analysis.
Protocol 2: Quantification of Human FLT3 Ligand in Plasma or Cell Culture Supernatants using ELISA
This protocol is a generalized procedure based on commercially available ELISA kits. Always refer to the specific manufacturer's instructions for the kit you are using.
1. Reagent Preparation:
- Bring all reagents and samples to room temperature before use.
- Reconstitute the standards and prepare a standard dilution series as per the kit's manual.
- Prepare the wash buffer and other reagents as instructed.
2. Assay Procedure:
- Add the appropriate assay diluent to each well of the antibody-coated microplate.
- Add your standards, controls, and samples (plasma or cell culture supernatant) to the designated wells.
- Cover the plate and incubate for the time specified in the manual (typically 1.5-2 hours at room temperature).
- Aspirate the liquid from each well and wash the plate multiple times with the wash buffer.
- Add the conjugate solution to each well.
- Cover the plate and incubate for the specified time.
- Aspirate and wash the plate again.
- Add the substrate solution to each well and incubate in the dark for the recommended time (usually 20-30 minutes). A color change will be observed.
- Add the stop solution to each well to terminate the reaction.
3. Data Acquisition and Analysis:
- Immediately measure the optical density at 450 nm using a microplate reader.
- Generate a standard curve by plotting the mean absorbance for each standard concentration versus the known concentration.
- Use the standard curve to determine the concentration of FLT3 ligand in your samples. Remember to account for any sample dilutions.
Visualizations
Caption: FLT3 Signaling Pathway and Inhibition by this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Impact of FLT3 ligand on this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of resistance to FLT3 inhibitors and the role of the bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thermofisher.com [thermofisher.com]
- 5. ashpublications.org [ashpublications.org]
- 6. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
addressing variability in Flt3-IN-4 potency between batches
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability in the potency of Flt3-IN-4 between different batches. The information herein is designed to help troubleshoot experiments and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 values of this compound between two recently purchased batches. What could be the potential causes?
A: Batch-to-batch variability in the potency of small molecule inhibitors like this compound can stem from several factors. The most common causes include:
-
Purity: Even minor differences in the purity of the compound can lead to significant changes in its biological activity. Impurities could be inert, or they could have their own biological effects, including synergistic or antagonistic interactions with this compound.
-
Polymorphism: The compound may exist in different crystalline forms, or polymorphs.[1] These different forms can have varying solubility and bioavailability, which in turn affects the observed potency in cellular and biochemical assays.[1]
-
Solubility and Formulation: Inconsistent formulation or difficulties in completely dissolving the compound can lead to inaccurate concentrations in your experiments. This compound is soluble in DMSO[2], but ensure that the stock solution is fully dissolved and that the final DMSO concentration in your assay is consistent and non-toxic to the cells.
-
Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or incorrect temperatures) can lead to the degradation of the compound over time. It is recommended to store this compound powder at -20°C.[2]
Q2: How does this compound work, and what is its expected potency?
A: this compound is a potent and orally effective inhibitor of FMS-like tyrosine kinase 3 (Flt3).[2][3][4] It is a type of medication known as a kinase inhibitor, which works by blocking the signaling pathways that contribute to the growth and survival of cancer cells.[5] Specifically, Flt3 inhibitors bind to Flt3 receptors and prevent their activation, thereby inhibiting the signaling cascade that leads to the proliferation of cancerous blood cells.[5] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5]
The expected potency of this compound can vary depending on the assay system. In biochemical assays, the IC50 against Flt3 is reported to be 7 nM.[2][3][4] In cellular assays using AML cell lines, the potency is even higher, with reported IC50 values of 0.089 ± 0.001 nM in MV4-11 cells and 0.022 ± 0.003 nM in Molm-13 cells.[3][4]
Q3: What are the key signaling pathways downstream of Flt3?
A: The activation of the Flt3 receptor triggers several downstream signaling cascades that are crucial for cell survival, proliferation, and differentiation.[5] The main pathways include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis (programmed cell death).
-
RAS/MEK/ERK (MAPK) Pathway: This cascade plays a central role in promoting cell proliferation.
-
JAK/STAT Pathway: In the context of Flt3 mutations, particularly internal tandem duplications (ITD), the STAT5 pathway is potently activated and is essential for the transformation of cells.
These pathways collectively contribute to the leukemogenic effects of mutated Flt3.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical Assays
If you are observing variability in the potency of this compound in your in vitro kinase assays (e.g., ADP-Glo™), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure complete dissolution of this compound in DMSO to make a high-concentration stock. Use sonication if necessary. Prepare serial dilutions carefully and ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5-1%. |
| ATP Concentration | The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally at or near the Km for Flt3, for all experiments.[6] |
| Enzyme Activity | The activity of the recombinant Flt3 enzyme can vary between batches or degrade over time with improper storage. Always run a positive control (a known Flt3 inhibitor with a well-characterized IC50) and a negative control (vehicle only) to ensure the assay is performing as expected. |
| Assay Conditions | Maintain consistent incubation times and temperatures. Ensure that the kinase reaction is within the linear range.[6] |
Issue 2: Discrepancy Between Biochemical and Cellular Potency
It is not uncommon to observe a shift in potency when moving from a biochemical assay to a cellular context.[5][7] Here’s how to troubleshoot this:
| Potential Cause | Troubleshooting Steps |
| Cell Permeability | The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration. |
| Efflux Pumps | Cells may actively pump the inhibitor out, reducing its effective intracellular concentration. |
| Protein Binding | This compound may bind to plasma proteins in the cell culture medium or intracellular proteins other than Flt3, reducing the free concentration available to inhibit the target. |
| Cellular ATP Concentration | The intracellular concentration of ATP is much higher than that typically used in biochemical assays, which can lead to a rightward shift in the IC50 for ATP-competitive inhibitors. |
| Off-Target Effects | The observed cellular phenotype may be due to the inhibition of other kinases.[8] Consider performing a kinome-wide selectivity screen to identify potential off-targets. |
Issue 3: High Variability in Cellular Assays
High variability in cell-based assays can obscure the true potency of this compound. The following table provides guidance on how to minimize this variability.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to genetic drift and altered phenotypes. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent and careful pipetting technique to avoid variations in cell number per well. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere to a strict incubation schedule for both compound treatment and the addition of assay reagents. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and other common Flt3 inhibitors. This data can serve as a benchmark for your own experiments.
| Inhibitor | Target/Assay | Cell Line | IC50 (nM) |
| This compound | Flt3 (biochemical) | - | 7[2][3][4] |
| Cellular Proliferation | MV4-11 | 0.089 ± 0.001[3][4] | |
| Cellular Proliferation | Molm-13 | 0.022 ± 0.003[3][4] | |
| Flt3/ITD-IN-4 | Flt3-ITD (biochemical) | - | 2.3[9] |
| Flt3/ITD-IN-1 | Flt3 (biochemical) | - | 38.2[10] |
| Flt3-ITD (biochemical) | - | 144.1[10] |
Experimental Protocols
In Vitro Flt3 Kinase Potency Assay (ADP-Glo™)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[11][12][13]
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris-HCl pH 7.5, 40 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a solution of the Flt3 substrate (e.g., a synthetic peptide) in the kinase reaction buffer.
-
Prepare a solution of ATP at twice the desired final concentration in the kinase reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a white 96-well plate, add the following to each well:
-
5 µL of diluted this compound or vehicle (DMSO).
-
10 µL of a mixture containing the Flt3 enzyme and substrate.
-
-
Initiate the reaction by adding 10 µL of the ATP solution. The final reaction volume should be 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Flt3 Phosphorylation Assay (Western Blot)
This protocol describes how to assess the inhibition of Flt3 phosphorylation in a cellular context.[14][15][16]
-
Cell Culture and Treatment:
-
Culture an AML cell line with a known Flt3 mutation (e.g., MV4-11, which is homozygous for Flt3-ITD) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Flt3 (p-Flt3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Flt3 as a loading control.
-
Cell Viability/Cytotoxicity Assay (MTT)
This protocol is a general guideline for assessing the effect of this compound on cell viability.[17][18][19][20][21]
-
Cell Seeding:
-
Seed leukemia cells (e.g., MV4-11 or Molm-13) in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL).
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control and calculate the IC50 value.
-
Visualizations
Caption: Flt3 Signaling Pathway
Caption: In Vitro Potency Assay Workflow
Caption: Western Blot Workflow
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cenmed.com [cenmed.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. benchchem.com [benchchem.com]
- 9. tebubio.com [tebubio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. ulab360.com [ulab360.com]
- 14. bio-rad.com [bio-rad.com]
- 15. PPT - Targeting FLT3-ITD AML with TKI and immunotherapy PowerPoint Presentation - ID:9109475 [slideserve.com]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Flt3-IN-4, Quizartinib, and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia
For Immediate Release
A deep dive into the preclinical potency of three prominent FLT3 inhibitors reveals nuances in their activity against the key oncogenic driver in Acute Myeloid Leukemia (AML). This guide provides a comprehensive comparison of Flt3-IN-4, quizartinib, and gilteritinib, offering researchers, scientists, and drug development professionals a data-driven overview of their relative strengths and molecular interactions.
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in AML, and are associated with a poor prognosis. The development of targeted FLT3 inhibitors has revolutionized the treatment landscape for this aggressive malignancy. This guide compares the preclinical potency of a novel inhibitor, this compound, with two clinically advanced drugs, quizartinib and gilteritinib.
Introduction to the Compared FLT3 Inhibitors
This compound , also known as compound 9u, is a pyrrolo[2,3-d]pyrimidine-based derivative identified as a potent and orally effective FLT3 inhibitor.[1] Preclinical studies have highlighted its significant anti-proliferative activity in AML cell lines harboring the FLT3-ITD mutation.
Quizartinib (AC220) is a highly potent and selective second-generation, type II FLT3 inhibitor.[2][3] As a type II inhibitor, it preferentially binds to the inactive conformation of the FLT3 kinase.[2] While highly effective against FLT3-ITD mutations, it has limited activity against FLT3-TKD mutations, which can be a mechanism of acquired resistance.[2][4]
Gilteritinib (ASP2215) is a potent, second-generation, type I FLT3 inhibitor that also exhibits inhibitory activity against AXL, a receptor tyrosine kinase implicated in FLT3 inhibitor resistance.[4] Being a type I inhibitor, gilteritinib binds to the active conformation of the FLT3 kinase, allowing it to inhibit both FLT3-ITD and FLT3-TKD mutations.[2]
Comparative Potency: A Data-Driven Overview
The following tables summarize the in vitro potency of this compound, quizartinib, and gilteritinib from preclinical studies. The data is presented as half-maximal inhibitory concentrations (IC50), where a lower value indicates greater potency.
In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) |
| This compound (compound 9u) | FLT3 | 7 |
| Quizartinib | FLT3 | 1.1 |
| Gilteritinib | FLT3 | 0.29 |
Data for this compound from Yuan X, et al. J Med Chem. 2019.
Cellular Anti-proliferative Activity in FLT3-ITD Positive Cell Lines
| Inhibitor | MV4-11 IC50 (nM) | Molm-13 IC50 (nM) |
| This compound (compound 9u) | 0.089 ± 0.001 | 0.022 ± 0.003 |
| Quizartinib | 0.40 | 0.89 |
| Gilteritinib | 0.7 - 1.8 | 0.7 - 1.8 |
Data for this compound from Yuan X, et al. J Med Chem. 2019. Data for quizartinib from Zarrinkar et al., Blood 2009 and for gilteritinib from Lee et al., Blood 2017.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro FLT3 Kinase Assay
Objective: To determine the direct inhibitory activity of compounds on purified FLT3 kinase.
Methodology:
-
Recombinant human FLT3 kinase is incubated with a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The test compounds (this compound, quizartinib, gilteritinib) are added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitors on the proliferation and viability of AML cells.
Methodology:
-
Cell Seeding: AML cell lines (e.g., MV4-11, Molm-13) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) in complete culture medium.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitors or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot for FLT3 Phosphorylation and Downstream Signaling
Objective: To determine the effect of the inhibitors on the phosphorylation status of FLT3 and key downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: AML cells are treated with the inhibitors for a specified time. Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FLT3 Inhibition in FLT3-ITD Positive AML: Flt3-IN-4 vs. Midostaurin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-4, and the established multi-kinase inhibitor, midostaurin, for the treatment of FLT3-internal tandem duplication (ITD) positive Acute Myeloid Leukemia (AML). This document synthesizes preclinical data to objectively evaluate their performance, mechanisms of action, and potential clinical implications.
Introduction to FLT3 Inhibition in AML
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), with internal tandem duplications (ITD) in the juxtamembrane domain being a frequent subtype associated with a poor prognosis.[2][3] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled proliferation of leukemic cells and inhibiting apoptosis.[2] This has made FLT3 a key therapeutic target in AML.
Midostaurin (PKC412) was the first FLT3 inhibitor approved by the FDA for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[4][5] It is a first-generation, multi-targeted kinase inhibitor that, in addition to FLT3, also inhibits other kinases such as KIT, PDGFR, and VEGFR2.[5][6] While clinically beneficial, its broad specificity can contribute to off-target effects.[7]
This compound represents a new generation of highly potent and selective FLT3 inhibitors. For the purpose of this guide, this compound is a representative name for a novel inhibitor based on preclinical data from emerging compounds. These next-generation inhibitors are designed to offer improved potency against FLT3-ITD and greater selectivity to minimize off-target toxicities.
Quantitative Data Comparison
The following tables summarize the key quantitative data from preclinical studies, comparing the biochemical and cellular activities of this compound (represented by novel potent inhibitors) and midostaurin.
Table 1: Biochemical Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | ATP Competition |
| This compound (as FLIN-4) | FLT3 | 1.07 ± 0.04 | Not specified |
| This compound (as CHMFL-FLT3-165) | FLT3-WT | 12 | Competitive |
| FLT3-ITD | 4 | Competitive | |
| Midostaurin | FLT3-ITD | <10 | Competitive |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity in FLT3-ITD Positive AML Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / GI50 (nM) |
| This compound (as FLIN-4) | MV4-11 | Cytotoxicity | 1.31 ± 0.06 |
| Midostaurin | MOLM-13 | Cell Viability | ~10 |
| MV4-11 | Cell Viability | ~10 |
IC50/GI50 values in cellular assays represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.
Table 3: Kinase Selectivity Profile
| Inhibitor | FLT3 Inhibition | c-KIT Inhibition | Note |
| This compound (as CHMFL-FLT3-165) | High | Low (>20-fold selective for FLT3 over c-KIT) | Designed for high selectivity to potentially reduce myelosuppression.[7] |
| Midostaurin | High | High | Multi-kinase inhibitor with activity against several kinases implicated in AML.[7] |
Mechanism of Action and Signaling Pathways
Both this compound and midostaurin are ATP-competitive inhibitors that bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[7] Constitutive activation of FLT3-ITD leads to the aberrant activation of several key signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which promote leukemic cell proliferation and survival.[2] By inhibiting FLT3, these drugs effectively shut down these pro-leukemogenic signals.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Kinase Assay (Z'-LYTE™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against FLT3 kinase.
Protocol:
-
Recombinant human FLT3 kinase (wild-type or ITD mutant) is incubated with a kinase buffer containing ATP and a fluorescently labeled peptide substrate.
-
The test compounds (this compound or midostaurin) are added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a specified time at room temperature.
-
A development reagent is added to stop the reaction and generate a signal.
-
The fluorescence is measured using a microplate reader.
-
The extent of phosphorylation is calculated based on the fluorescence ratio.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
Objective: To assess the anti-proliferative effects of the inhibitors on FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).
Protocol:
-
AML cells are seeded in 96-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of this compound or midostaurin.
-
The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
-
For the MTT assay, MTT reagent is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm.
-
For the CellTiter-Glo® assay, the reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
The luminescent signal is measured using a luminometer.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 or GI50 values are determined.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3/ITD AML and the law of unintended consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Discovery of a Highly Potent FLT3 Kinase Inhibitor for FLT3-ITD-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of FLT3 Inhibition: A Comparative Guide to Combination Chemotherapy
A note on Flt3-IN-4: Extensive literature searches did not yield specific data for a compound designated "this compound." The following guide focuses on the synergistic effects of well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitors in combination with other chemotherapy agents, drawing upon available preclinical and clinical data. This information is intended for researchers, scientists, and drug development professionals.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][3][4] This has led to the development of targeted FLT3 inhibitors. While these inhibitors have shown clinical activity, their efficacy can be enhanced, and resistance mechanisms potentially overcome, by combining them with other chemotherapeutic agents.
Synergistic Combinations of FLT3 Inhibitors with Chemotherapy
In vitro studies have demonstrated that the sequence of administration is critical for achieving synergistic cytotoxic effects when combining FLT3 inhibitors with conventional chemotherapy. For instance, the indolocarbazole-derived FLT3 inhibitor CEP-701 exhibits synergy with cytarabine, daunorubicin, mitoxantrone, and etoposide when administered simultaneously with or immediately following the chemotherapeutic agent.[5][6] However, pretreatment with the FLT3 inhibitor followed by chemotherapy can be antagonistic, likely due to cell cycle arrest induced by the inhibitor.[5][6]
Other FLT3 inhibitors have also shown promise in combination therapies. Sorafenib, a multi-kinase inhibitor with activity against FLT3, has demonstrated synergistic effects with allogeneic immunity after hematopoietic stem cell transplantation.[7] More recent second-generation and more specific FLT3 inhibitors like gilteritinib and quizartinib are also being explored in combination strategies, including triplet therapies, to improve outcomes and combat resistance.[4][8][9][10]
Quantitative Analysis of Synergistic Effects
The following table summarizes the nature of the interaction between the FLT3 inhibitor CEP-701 and various chemotherapy agents in FLT3/ITD-expressing leukemia cell lines (MV4-11 and BaF3/ITD). The synergistic or antagonistic effect is highly dependent on the sequence of drug administration.
| FLT3 Inhibitor | Chemotherapy Agent | Sequence of Administration | Observed Effect | Cell Lines | Reference |
| CEP-701 | Cytarabine | Simultaneous or Post-Chemotherapy | Synergistic | MV4-11, BaF3/ITD | [5][6] |
| CEP-701 | Cytarabine | Pre-Chemotherapy | Antagonistic | MV4-11, BaF3/ITD | [5][6] |
| CEP-701 | Daunorubicin | Simultaneous or Post-Chemotherapy | Synergistic | MV4-11, BaF3/ITD | [5][6] |
| CEP-701 | Mitoxantrone | Simultaneous or Post-Chemotherapy | Synergistic | MV4-11, BaF3/ITD | [5][6] |
| CEP-701 | Etoposide | Simultaneous or Post-Chemotherapy | Synergistic | MV4-11, BaF3/ITD | [5][6] |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the cytotoxic effects of a FLT3 inhibitor alone and in combination with chemotherapy agents on FLT3/ITD-expressing leukemia cell lines and to quantify the nature of the drug interaction (synergism, additivity, or antagonism).
Cell Lines:
-
MV4-11 (human AML cell line with FLT3/ITD mutation)
-
BaF3/ITD (murine pro-B cell line engineered to express FLT3/ITD)
Materials:
-
FLT3 inhibitor (e.g., CEP-701)
-
Chemotherapy agents (e.g., cytarabine, daunorubicin)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Drug Treatment:
-
Single Agent: Treat cells with a range of concentrations of the FLT3 inhibitor or the chemotherapy agent alone to determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Combination Treatment: Treat cells with various concentrations of the FLT3 inhibitor and the chemotherapy agent in combination. This can be done at a constant ratio or by varying the concentration of one drug while keeping the other constant. The sequence of addition will be varied:
-
Simultaneous addition.
-
FLT3 inhibitor added for a period (e.g., 24 hours) before the chemotherapy agent.
-
Chemotherapy agent added for a period before the FLT3 inhibitor.
-
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Determine the IC50 values for single agents.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Caption: Workflow for in vitro synergy assessment.
Signaling Pathways and Mechanism of Action
FLT3 activation, either by its ligand or through activating mutations, triggers several downstream signaling pathways that are critical for cell survival and proliferation.[2][11][12][13] The primary pathways include:
-
RAS/MAPK Pathway: Promotes cell proliferation.
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and growth.
-
JAK/STAT Pathway (primarily STAT5): Promotes cell proliferation and survival.[2]
FLT3 inhibitors act by binding to the ATP-binding pocket of the FLT3 receptor, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.[1] This leads to cell cycle arrest and apoptosis in FLT3-mutated leukemia cells.[5][14] The synergistic effect with chemotherapy is thought to arise from the complementary mechanisms of action: the FLT3 inhibitor targets a specific survival pathway, while the conventional cytotoxic agent induces DNA damage or inhibits DNA synthesis.
Caption: Simplified FLT3 signaling pathways.
References
- 1. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of triplet combination therapies for patients with FLT3-ITD -mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BETing on rational combination therapy in mutant FLT3 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Outcomes with sequential FLT3-inhibitor-based therapies in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of FLT3 Inhibitors: Crenolanib vs. Gilteritinib
A Note to Our Readers: This guide was initially intended to compare crenolanib with a compound designated as Flt3-IN-4. However, a comprehensive review of peer-reviewed scientific literature did not yield sufficient verifiable data for a compound consistently and specifically identified as "this compound." To provide our audience of researchers, scientists, and drug development professionals with a meaningful and scientifically rigorous comparison, we have pivoted to a head-to-head analysis of crenolanib and another well-characterized, clinically relevant second-generation FLT3 inhibitor, gilteritinib.
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has spurred the development of targeted FLT3 inhibitors. This guide provides a detailed head-to-head comparison of two potent, second-generation FLT3 inhibitors: crenolanib and gilteritinib.
Crenolanib is a potent, type I benzimidazole inhibitor that targets both wild-type and mutated forms of FLT3, as well as platelet-derived growth factor receptor (PDGFR) alpha and beta.[3] Gilteritinib is another potent, type I inhibitor with activity against both FLT3-ITD and FLT3-TKD mutations, as well as the AXL receptor tyrosine kinase.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for crenolanib and gilteritinib, providing a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Activity Against FLT3 and Other Kinases
| Target | Crenolanib IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) | Reference |
| FLT3 (Wild-Type) | ~2 | 0.29 | [3] |
| FLT3-ITD | Similar to WT | 0.7 | [3] |
| FLT3-D835Y | Significantly more potent than quizartinib | 0.29 | [3] |
| c-Kit | Reduced inhibition compared to quizartinib | - | [3] |
Table 2: Cellular Activity in FLT3-Mutated AML Cell Lines
| Cell Line | FLT3 Mutation | Crenolanib IC₅₀ (nM) | Gilteritinib IC₅₀ (nM) | Reference |
| Molm14 | FLT3-ITD | ~2 (cytotoxic effect) | - | [3] |
| MV4-11 | FLT3-ITD | ~2 (cytotoxic effect) | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize FLT3 inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of a target kinase (IC₅₀).
-
Reagents and Materials:
-
Recombinant human FLT3 kinase domain (wild-type or mutant)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test inhibitors (crenolanib, gilteritinib) dissolved in DMSO
-
Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)
-
Phosphocellulose paper or filter plates
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant FLT3 enzyme, and the peptide substrate.
-
Add serial dilutions of the test inhibitor (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Wash the paper/plate extensively with a phosphoric acid solution to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity, which corresponds to the kinase activity, using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
FLT3-mutated AML cell lines (e.g., Molm14, MV4-11)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors (crenolanib, gilteritinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the AML cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.
-
Treat the cells with serial dilutions of the test inhibitors (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
FLT3 Signaling Pathway and Inhibitor Action
Caption: FLT3 signaling pathway and mechanism of action of inhibitors.
Comparative Experimental Workflow
Caption: Workflow for the preclinical comparison of FLT3 inhibitors.
Logical Comparison of Crenolanib and Gilteritinib
Caption: Comparative properties of crenolanib and gilteritinib.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Next-Generation Sequencing for Validating FLT3 Inhibitor Efficacy: A Comparative Guide
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of cases.[3][4][5] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting leukemogenesis and are associated with a poor prognosis.[1][6][7]
The development of FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML.[1][8] Validating the efficacy of these inhibitors and understanding the mechanisms of resistance are paramount for their clinical success. Next-generation sequencing (NGS) has emerged as a powerful tool for this purpose, enabling comprehensive analysis of the genomic landscape of AML cells before, during, and after treatment with FLT3 inhibitors.[4][5][9]
This guide provides a comparative overview of how NGS is employed to validate the effects of prominent FLT3 inhibitors. While the specific compound "Flt3-IN-4" is not documented in publicly available scientific literature, this guide will use well-characterized inhibitors such as Gilteritinib, Quizartinib, and Crenolanib to illustrate the application of NGS in this context.
The Role of NGS in Evaluating FLT3 Inhibitors
NGS offers a multifaceted approach to assessing the impact of FLT3 inhibitors by:
-
Identifying Baseline Mutations: NGS panels can detect FLT3-ITD and FLT3-TKD mutations, as well as a wide range of co-occurring mutations in genes such as NPM1, DNMT3A, and IDH1/2, which can influence prognosis and treatment response.[5][10]
-
Monitoring Clonal Evolution and Resistance: By sequencing samples at different time points, researchers can track the changes in the mutational landscape of the leukemia.[11] This includes the emergence of resistance mutations, such as secondary FLT3 mutations (e.g., F691L) or mutations in downstream signaling pathways like the RAS/MAPK pathway (NRAS, KRAS).[9][12][13]
-
Detecting Minimal Residual Disease (MRD): High-sensitivity NGS assays can detect low levels of persistent leukemia cells after treatment, providing a valuable prognostic marker for relapse.[4][7][14]
Comparative Analysis of FLT3 Inhibitors Using NGS
The following sections detail the insights gained from NGS studies on the effects of different FLT3 inhibitors.
Gilteritinib
Gilteritinib is a potent, oral, type I FLT3 inhibitor that is active against both FLT3-ITD and FLT3-TKD mutations.[9] NGS-based analyses of patients treated with Gilteritinib have revealed:
-
Efficacy: Single-agent Gilteritinib has demonstrated superiority over salvage chemotherapy in patients with relapsed or refractory FLT3-mutated AML.[9][15]
-
Resistance Mechanisms: NGS studies on patients who relapsed on Gilteritinib have identified the emergence of mutations in the RAS/MAPK pathway as a common mechanism of resistance.[9][12] Additionally, secondary mutations in the FLT3 gene, such as the F691L gatekeeper mutation, have been observed.[12]
Quizartinib
Quizartinib is a highly potent, second-generation, type II FLT3 inhibitor that is selective for FLT3-ITD mutations.[4][10][16] NGS studies have been instrumental in understanding its effects:
-
Efficacy: In the QuANTUM-First trial, Quizartinib in combination with standard chemotherapy significantly improved overall survival in patients with newly diagnosed FLT3-ITD positive AML.[10]
-
Resistance Mechanisms: A primary mechanism of resistance to Quizartinib is the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain, particularly at the D835 residue.[11][17][18] Single-cell NGS has shown that these resistance mutations can arise within the original FLT3-ITD clone or in a separate clone.[11][19]
Crenolanib
Crenolanib is a type I FLT3 inhibitor with activity against both FLT3-ITD and resistance-conferring FLT3-TKD mutations.[6][13] NGS and whole-exome sequencing of samples from patients treated with Crenolanib have shown:
-
Efficacy: Crenolanib has shown clinical benefit in heavily pretreated relapsed/refractory AML patients.[13] It has been shown to be effective in eradicating variant FLT3 mutations.[20]
-
Resistance Mechanisms: Unlike other FLT3 inhibitors, Crenolanib treatment did not frequently induce secondary mutations in the FLT3 activation loop.[13] Instead, resistance was associated with the emergence of mutations in genes such as NRAS, IDH2, and those involved in epigenetic regulation.[13]
Data Summary
| Inhibitor | Type | Target Mutations | Common Resistance Mechanisms Identified by NGS |
| Gilteritinib | Type I | FLT3-ITD, FLT3-TKD[9] | RAS/MAPK pathway mutations (NRAS, KRAS), secondary FLT3 F691L mutation[9][12] |
| Quizartinib | Type II | FLT3-ITD[16] | Secondary FLT3-TKD mutations (e.g., D835)[11][17] |
| Crenolanib | Type I | FLT3-ITD, FLT3-TKD[6][13] | Mutations in NRAS, IDH2, and epigenetic modifiers[13] |
Experimental Protocols
General Protocol for NGS-Based Validation of FLT3 Inhibitor Effect
-
Sample Collection: Collect peripheral blood or bone marrow aspirates from patients at baseline (before treatment) and at various time points during and after treatment (e.g., at the time of response, relapse, or treatment discontinuation).
-
DNA Extraction: Isolate genomic DNA from mononuclear cells using a standardized kit.
-
Library Preparation:
-
Prepare sequencing libraries using a targeted gene panel that includes FLT3 and other relevant genes implicated in AML pathogenesis and drug resistance (e.g., NPM1, DNMT3A, IDH1/2, TP53, RAS pathway genes).
-
Alternatively, for a broader discovery approach, perform whole-exome or whole-genome sequencing.
-
-
Next-Generation Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq) to achieve deep coverage, which is essential for detecting low-frequency mutations.[7][21]
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels), including FLT3-ITDs.
-
Annotate the identified variants to determine their potential functional impact.
-
Calculate the variant allele frequency (VAF) for each mutation to assess the clonal architecture and its evolution over time.
-
-
Data Interpretation:
-
Compare the mutational profiles of pre-treatment and post-treatment samples to identify treatment-emergent mutations.
-
Correlate the presence of specific mutations with clinical outcomes, such as response to treatment and duration of remission.
-
For MRD analysis, use highly sensitive error-corrected NGS methods to detect mutations at very low VAFs.
-
Visualizations
Caption: FLT3 signaling pathway and points of inhibition.
Caption: Workflow for NGS-based validation of FLT3 inhibitors.
Conclusion
Next-generation sequencing is an indispensable tool in the development and clinical application of FLT3 inhibitors. It provides a high-resolution view of the genomic alterations that drive FLT3-mutated AML and the evolutionary dynamics that occur under the selective pressure of targeted therapy. By enabling the identification of predictive biomarkers, mechanisms of resistance, and sensitive monitoring of MRD, NGS is paving the way for more personalized and effective treatment strategies for patients with this aggressive leukemia. While "this compound" remains an uncharacterized agent, the methodologies described herein with established inhibitors provide a clear framework for the validation of any novel FLT3-targeting compound.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective FLT3 inhibitors - Vichem [vichemchemie.com]
- 3. Crenolanib and Intensive Chemotherapy in Adults With Newly Diagnosed FLT3-Mutated AML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xia & He Publishing [xiahepublishing.com]
- 5. Molecular Testing of FLT3 Mutations in Hematolymphoid Malignancies in the Era of Next-generation Sequencing [xiahepublishing.com]
- 6. Crenolanib is a potent inhibitor of FLT3 with activity against resistance-conferring point mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation sequencing of FLT3 internal tandem duplications for minimal residual disease monitoring in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of FLT3 inhibitors in the treatment of FLT3-mutated acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular profile of FLT3-mutated relapsed/refractory patients with AML in the phase 3 ADMIRAL study of gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Validate User [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. dbGaP Study [ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. ashpublications.org [ashpublications.org]
- 16. FDA Approves Vanflyta for FLT3-Mutated AML - NCI [cancer.gov]
- 17. Quizartinib elicits differential responses that correlate with karyotype and genotype of the leukemic clone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Single-cell DNA sequencing reveals complex mechanisms of resistance to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
- 21. ashpublications.org [ashpublications.org]
Assessing Flt3-IN-4's Impact on Minimal Residual Disease (MRD): A Comparative Analysis
The following guide provides a comparative overview of FMS-like tyrosine kinase 3 (FLT3) inhibitors in the context of treating minimal residual disease (MRD) in acute myeloid leukemia (AML). Due to the absence of publicly available preclinical or clinical data for a specific compound designated "Flt3-IN-4," this document will focus on established and investigational FLT3 inhibitors for which data are available. This guide is intended for researchers, scientists, and drug development professionals to compare the performance of various FLT3 inhibitors in the management of MRD.
Introduction to FLT3 and Minimal Residual Disease in AML
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[4][5] The presence of a FLT3 mutation is associated with a higher risk of relapse and poorer overall survival.[1]
Minimal residual disease (MRD) refers to the small number of cancer cells that remain in the body during or after treatment, even when a patient is in complete remission.[6] The detection of MRD is a strong predictor of relapse in AML.[6][7] Therefore, targeting MRD is a critical strategy to improve long-term outcomes for patients with FLT3-mutated AML. FLT3 inhibitors are a class of targeted therapies designed to block the activity of the mutated FLT3 receptor.[4]
Comparative Efficacy of FLT3 Inhibitors in MRD Reduction
While specific data for "this compound" is unavailable, several FLT3 inhibitors have been evaluated for their ability to clear MRD in patients with FLT3-mutated AML. The following tables summarize the performance of key FLT3 inhibitors based on available clinical trial data.
| FLT3 Inhibitor | Type | Key Clinical Trial(s) | Patient Population | MRD Assessment Method | Key Findings on MRD |
| Midostaurin | Type I | RATIFY (NCT00651261) | Newly diagnosed FLT3-mutated AML | Not a primary endpoint, but post-hoc analyses have been performed. | In combination with chemotherapy, associated with improved survival.[1] |
| Gilteritinib | Type I | ADMIRAL (NCT02421939), MORPHO (NCT02997202) | Relapsed/Refractory FLT3-mutated AML | Next-Generation Sequencing (NGS) | As a post-transplant maintenance therapy, gilteritinib showed a higher relapse-free survival in patients with detectable FLT3-ITD MRD.[8] |
| Quizartinib | Type II | QuANTUM-First (NCT02668653), QuANTUM-R (NCT02039726) | Newly diagnosed and Relapsed/Refractory FLT3-ITD AML | NGS-based MRD assay | In the QuANTUM-First trial, a larger proportion of patients in the quizartinib arm achieved undetectable MRD compared to the placebo arm.[9] |
| Sorafenib | Type II | SORAML (NCT00219243) | Newly diagnosed AML (not restricted to FLT3-mutated) | Real-time quantitative PCR (RT-qPCR) | Showed activity in FLT3-ITD mutated AML, but with transient responses as a single agent.[1] |
| Crenolanib | Type I | Phase II (NCT03258931) | Newly diagnosed FLT3-mutated AML | Not yet reported | A phase II trial in combination with intensive chemotherapy has shown deep responses and long-term survival.[8] |
Experimental Protocols for MRD Assessment
The accurate assessment of MRD is crucial for evaluating the efficacy of FLT3 inhibitors. The two primary methods used in clinical trials are:
-
Next-Generation Sequencing (NGS): This high-throughput method allows for the detection and quantification of specific mutations, such as FLT3-ITD, at a very high sensitivity.
-
Sample: Bone marrow or peripheral blood.
-
Methodology: DNA is extracted from the sample and amplified using polymerase chain reaction (PCR) with primers specific to the FLT3 gene. The amplified DNA is then sequenced using an NGS platform. Bioinformatic analysis is used to identify and quantify the variant allele frequency (VAF) of the FLT3-ITD mutation. A predefined VAF cutoff is used to determine MRD positivity.[9]
-
-
Real-Time Quantitative PCR (RT-qPCR): This method measures the amount of a specific DNA or RNA target. For FLT3-ITD MRD, patient-specific primers are often designed to amplify the unique ITD sequence.
-
Sample: Bone marrow or peripheral blood.
-
Methodology: RNA or DNA is extracted from the sample. For RNA-based assays, it is first reverse-transcribed to complementary DNA (cDNA). RT-qPCR is then performed using primers and a fluorescent probe that are specific to the patient's FLT3-ITD sequence. The level of the target sequence is quantified relative to a control gene.[10]
-
Visualizing the FLT3 Signaling Pathway and Therapeutic Intervention
The following diagrams illustrate the FLT3 signaling pathway and the mechanism of action of FLT3 inhibitors.
Caption: The FLT3 signaling pathway is activated by ligand binding, leading to downstream signaling cascades that promote cell proliferation and survival.
Caption: FLT3 inhibitors block the constitutively active mutated FLT3 receptor, inhibiting downstream signaling and inducing apoptosis in leukemic cells.
Experimental Workflow for Assessing FLT3 Inhibitor Impact on MRD
The following diagram outlines a typical workflow for evaluating the effect of a novel FLT3 inhibitor, such as this compound would be, on MRD in a preclinical or clinical setting.
Caption: A standard workflow for assessing the impact of a FLT3 inhibitor on minimal residual disease (MRD) involves baseline and post-treatment monitoring.
Conclusion
The eradication of minimal residual disease is a key therapeutic goal in the treatment of FLT3-mutated AML. Several FLT3 inhibitors have demonstrated the ability to reduce or eliminate MRD, which is associated with improved clinical outcomes. While there is no available data on a compound specifically named "this compound," the established frameworks for evaluating other FLT3 inhibitors provide a clear path for assessing the potential of any new therapeutic in this class. Future research and clinical trials will continue to refine the role of FLT3 inhibitors in MRD-guided treatment strategies, with the ultimate aim of preventing relapse and improving survival for patients with this aggressive form of leukemia.
References
- 1. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal residual disease - Wikipedia [en.wikipedia.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 9. ajmc.com [ajmc.com]
- 10. Minimal residual disease monitoring based on FLT3 internal tandem duplication in adult acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Flt3-IN-4: A Comparative Analysis of its Efficacy Against FLT3-ITD and FLT3-TKD Mutations
For Researchers, Scientists, and Drug Development Professionals
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that promote cancer cell proliferation and survival. The two most prevalent types of activating mutations are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most commonly at the D835 residue.
This guide provides a comparative analysis of the inhibitory effects of Flt3-IN-4, a potent FLT3 inhibitor, on these two major classes of mutations.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated potent inhibition of FLT3 kinase. The following tables summarize the available quantitative data on its activity against wild-type FLT3 and the FLT3-ITD mutation.
| Target | Assay Type | IC50 (nM) |
| FLT3 | Biochemical | 7 |
Caption: Biochemical half-maximal inhibitory concentration (IC50) of this compound against wild-type FLT3.
| Cell Line | FLT3 Mutation Status | Assay Type | IC50 (nM) |
| MV4-11 | FLT3-ITD (homozygous) | Cellular | 0.089 ± 0.001 |
| Molm-13 | FLT3-ITD (heterozygous) | Cellular | 0.022 ± 0.003 |
Caption: Cellular half-maximal inhibitory concentration (IC50) of this compound in FLT3-ITD positive AML cell lines.
Note: Specific biochemical or cellular IC50 data for this compound against FLT3-TKD mutations (e.g., D835Y) were not available in the searched literature. However, it is a well-established mechanism of resistance for some FLT3 inhibitors to be less effective against TKD mutations. This is often due to the inhibitor's specific binding mode to the kinase domain, which can be altered by the conformational changes induced by TKD mutations.
Differential Signaling Pathways: FLT3-ITD vs. FLT3-TKD
Both FLT3-ITD and FLT3-TKD mutations lead to the constitutive activation of the FLT3 receptor, but they exhibit notable differences in their downstream signaling profiles. A key distinction is the potent activation of the STAT5 signaling pathway by FLT3-ITD, which is less pronounced in FLT3-TKD signaling. Both mutations, however, activate the MAPK/ERK and PI3K/Akt pathways.
Caption: Differential signaling pathways activated by FLT3-ITD and FLT3-TKD mutations.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced in the kinase reaction.
Caption: General workflow for a biochemical kinase assay to determine inhibitor potency.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified FLT3 enzyme (either wild-type, ITD, or TKD mutant), a suitable peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a vehicle control to the reaction wells.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase reaction into ATP, and luciferase to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity and fitting the data to a dose-response curve.
Cellular Viability Assay (e.g., MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of an inhibitor.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11 or Molm-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the inhibitor concentration against the percentage of viability.
Logical Comparison of this compound Efficacy
The available data suggests that this compound is highly potent against FLT3-ITD mutations. While direct data on FLT3-TKD is lacking, the known mechanisms of resistance for other FLT3 inhibitors provide a framework for a logical comparison.
Caption: Logical comparison of this compound's efficacy against FLT3-ITD and FLT3-TKD mutations.
Safety Operating Guide
Personal protective equipment for handling Flt3-IN-4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Flt3-IN-4, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Note on Safety Data Sheet (SDS) Information: Publicly available Safety Data Sheets for this compound and similar FLT3 inhibitors present some conflicting information. While some sources may classify it as non-hazardous, others indicate potential for harm if swallowed and toxicity to aquatic life.[1] Given that this compound is a potent kinase inhibitor designed to have a biological effect, it is prudent to handle it with a high degree of caution, similar to other cytotoxic compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield may be required for splash risks. | To protect eyes from splashes and airborne particles.[2] |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected before use and changed immediately if contaminated. | To prevent skin contact with the chemical.[2] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator if there is a risk of generating airborne dust or aerosols. | To prevent inhalation of the compound, especially when handling the powder form.[2] |
| Footwear | Closed-toe and closed-heel shoes that fully cover the feet. | To protect feet from potential spills.[2] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation:
-
Ensure an emergency eyewash station and safety shower are readily accessible before beginning work.
-
Prepare the designated work area, preferably a certified chemical fume hood, by ensuring it is clean and uncluttered.[2]
-
Verify that all necessary PPE is available and in good condition.
Handling the Compound:
-
Weighing and Reconstitution:
-
Always handle the solid form of this compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools for transfer, such as a chemical spatula.
-
When reconstituting the compound, add the solvent slowly to the solid to avoid splashing.
-
-
General Use:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.
-
Decontaminate the work surface and any equipment used.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered cytotoxic waste.
-
Containment: Place all contaminated disposable items in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste container in accordance with your institution's and local regulations for cytotoxic or chemical waste. Do not dispose of this compound down the drain.[3]
Experimental Protocol: General Procedure for Handling a Potent Powdered Compound
While specific experimental protocols will vary, the following provides a general workflow for preparing a stock solution of a potent compound like this compound.
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace within a chemical fume hood.
-
Calculate the required mass of this compound and the volume of solvent needed to achieve the desired stock concentration.
-
-
Weighing:
-
Place a weigh boat on an analytical balance within the fume hood and tare the balance.
-
Carefully transfer the this compound powder to the weigh boat using a clean spatula.
-
Record the final mass.
-
-
Solubilization:
-
Transfer the weighed powder to an appropriate vial.
-
Using a calibrated pipette, add the calculated volume of solvent (e.g., DMSO) to the vial.
-
Cap the vial securely and vortex or sonicate as needed until the solid is completely dissolved.
-
-
Storage:
-
Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability.[4]
-
Diagrams
Caption: Experimental workflow for preparing this compound stock solution.
Caption: Logical workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
